2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Description
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Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKPANLTSOQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. This compound is a cyclic acetal, a crucial structural motif in organic chemistry, often utilized as a protecting group for aldehydes due to its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. The synthesis involves the acid-catalyzed reaction of 4-Methyl-3-nitrobenzaldehyde with 1,3-propanediol. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data for researchers, scientists, and professionals in drug development.
Core Synthesis Reaction
The primary method for synthesizing this compound is the acid-catalyzed acetalization of 4-Methyl-3-nitrobenzaldehyde with 1,3-propanediol. This condensation reaction is reversible and is typically driven to completion by the removal of water, often through azeotropic distillation.
Reaction Scheme: 4-Methyl-3-nitrobenzaldehyde + 1,3-Propanediol ⇌ this compound + Water
A variety of acid catalysts can be employed, including homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, or heterogeneous catalysts such as zeolites and acid-activated clays like montmorillonite K10.[1][2][3] The use of a Dean-Stark apparatus is common to facilitate the removal of water and shift the equilibrium towards the product.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis, based on analogous acetalization reactions.[3][4]
| Parameter | Value / Range | Notes |
| Starting Aldehyde | 4-Methyl-3-nitrobenzaldehyde | Key reactant. |
| Diol | 1,3-Propanediol | Typically used in slight excess (1.05-1.2 equivalents). |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 0.01-0.05 equivalents. |
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water. |
| Reaction Temperature | 80 - 120 °C | Reflux temperature of the chosen solvent. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC for disappearance of the aldehyde. |
| Yield | > 90% | High yields are typical when water is effectively removed.[4] |
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of nitrophenyl-substituted dioxolanes.[4]
Materials:
-
4-Methyl-3-nitrobenzaldehyde (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add 4-Methyl-3-nitrobenzaldehyde (1.0 eq), 1,3-propanediol (1.1 eq), p-toluenesulfonic acid (0.02 eq), and a sufficient volume of toluene to fill approximately one-third of the flask and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. Wash subsequently with water and then with brine.[3][5]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.
Diagrams and Workflows
The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of acid-catalyzed acetal formation.
References
- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 2. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Nitrophenyl-Substituted Dioxanes and Dioxolanes
Introduction
Nitrophenyl-substituted dioxane and dioxolane derivatives are heterocyclic organic compounds that hold significance as versatile intermediates in organic synthesis. Their bifunctional nature, featuring a reactive nitrophenyl group and a stable cyclic acetal, makes them valuable building blocks in the development of more complex molecules, including potential pharmaceutical agents and materials for nonlinear optics.[1][2] The nitro group can be readily transformed into other functional groups, such as amines, providing a strategic handle for molecular elaboration, while the dioxane or dioxolane moiety serves as a protecting group for a carbonyl functional group.[2]
This technical guide consolidates the available chemical and physical properties, experimental protocols for synthesis, and spectroscopic data for key analogues of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
Analogues of this compound
Due to the limited data on the target compound, this guide will focus on the following structurally similar molecules for which scientific information is available.
2-(3-Nitrophenyl)-1,3-dioxane
This compound features a 1,3-dioxane ring attached to a nitrophenyl group at the meta position.
| Property | Value | Source |
| CAS Number | 5663-26-3 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |
| Molecular Weight | 209.20 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| IUPAC Name | 2-(3-nitrophenyl)-1,3-dioxane | [1] |
| SMILES | C1COC(OC1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | [1] |
| InChI | 1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2 | [3] |
| InChI Key | VQZDEWTWLOZYBX-UHFFFAOYSA-N | [3] |
Synthesis: One common method for the synthesis of 2-(3-nitrophenyl)-1,3-dioxane is through the condensation reaction of 3-nitrobenzaldehyde with 1,3-propanediol (or other suitable glycols/diols) under acidic or basic conditions.[1]
Derivatives of 2-(3-nitrophenyl)-1,3-dioxane are being explored for their therapeutic potential in medicinal chemistry.[1] Some derivatives have demonstrated anticancer activity, with one compound exhibiting an IC50 value of 7.29 μM against the SW1116 colon cancer cell line.[1] These compounds are also investigated for their nonlinear optical properties, which are important for the development of new optoelectronic materials.[1]
2-(3-Nitrophenyl)-1,3-dioxolane
This analogue consists of a five-membered 1,3-dioxolane ring linked to a nitrophenyl group at the meta position.
| Property | Value | Source |
| CAS Number | 6952-67-6 | [4][5] |
| Molecular Formula | C₉H₉NO₄ | [4][5] |
| Molecular Weight | 195.17 g/mol | [4][5] |
| Melting Point | 57-58 °C | [6] |
| Physical Form | Colorless crystals | [6] |
| IUPAC Name | 2-(3-nitrophenyl)-1,3-dioxolane | [4][5] |
| SMILES | C1COC(O1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | [4] |
| InChI | 1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | [4] |
| InChI Key | YOGPCAYIEHLIMG-UHFFFAOYSA-N | [4] |
Synthesis of 2-(3-nitrophenyl)-1,3-dioxolane: A mixture of 3-nitrobenzaldehyde (100 g, 0.66 mole), ethylene glycol (49.3 g, 0.7 mole), and p-toluenesulfonic acid (0.8 g) in benzene (1 L) is heated at reflux with continuous removal of water using a Dean-Stark trap.[7] After 4 hours, the mixture is cooled, filtered through a pad of neutral alumina, and concentrated in vacuo to yield the product as an amber oil.[7]
Purification: The crude product can be purified by recrystallization from a 1:1 solvent mixture of cyclohexane and tert-butyl methyl ether.[6] The solution should be left at room temperature to allow for slow crystallization.[6]
-
¹H-NMR (250 MHz, CDCl₃): δ (ppm) 4.05-4.18 (m, 4H, -OCH₂CH₂O-), 5.90 (s, 1H, O-CH-O), 7.54-7.60 (m, 1H, Ar-H), 7.79-7.83 (m, 1H, Ar-H), 8.20-8.25 (m, 1H, Ar-H), 8.35-8.37 (m, 1H, Ar-H).[6]
-
¹³C-NMR (CDCl₃): δ (ppm) 65.5 (-OCH₂CH₂O-), 102.3 (O-CH-O), 121.7 (Ar-C), 124.0 (Ar-C), 129.4 (Ar-C), 132.7 (Ar-C), 140.4 (Ar-C), 148.3 (Ar-C-NO₂).[8]
-
IR (KBr, cm⁻¹): 3093 (aromatic C-H stretch), 2978, 2905, 2862 (aliphatic C-H stretch), 1532, 1359 (N=O stretch).[6]
2-(4-Nitrophenyl)-1,3-dioxolane
This compound is characterized by a 1,3-dioxolane ring substituted with a nitrophenyl group at the para position.
| Property | Value | Source |
| CAS Number | 2403-53-4 | [9][10] |
| Molecular Formula | C₉H₉NO₄ | [9][10] |
| Molecular Weight | 195.17 g/mol | [9][11] |
| Melting Point | 90.5-94.0 °C | [11] |
| Physical Form | Off-white to yellow solid | [2] |
| IUPAC Name | 2-(4-nitrophenyl)-1,3-dioxolane | [9] |
| SMILES | C1COC(O1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [9] |
| InChI | InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | [9] |
| InChI Key | RIXYVXYKLYQCSM-UHFFFAOYSA-N | [9] |
Synthesis: The most common method for preparing 2-(4-nitrophenyl)-1,3-dioxolane is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[2] This condensation reaction is typically driven to completion by the removal of water.[2]
Reduction of the Nitro Group: A common transformation is the reduction of the nitro group to an amino group.[2] This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.[2] This reaction is highly chemoselective, leaving the dioxolane ring intact.[2]
-
¹H-NMR: The protons of the dioxolane ring typically appear as a multiplet between 3.98-4.15 ppm, while the acetal proton shows a singlet at approximately 5.78 ppm.[11]
-
Mass Spectrometry: The molecular ion peak is observed at m/z 195.[11] A characteristic base peak often appears at m/z 76, corresponding to the phenyl cation.[11]
4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
This analogue introduces a methyl group on the dioxolane ring.
| Property | Value | Source |
| CAS Number | 72024-78-3 | [12] |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol |
Synthesis: This compound can be synthesized from 3-nitrobenzaldehyde and propylene glycol (1,2-propanediol).[12]
Reactivity and Applications
The chemical reactivity of these compounds is largely dictated by the interplay between the nitrophenyl group and the dioxane/dioxolane ring.
-
Nitrophenyl Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. The nitro group itself is a key functional handle that can be readily reduced to an amino group, which opens up a wide array of subsequent chemical transformations.[2]
-
Dioxane/Dioxolane Ring: The cyclic acetal is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the corresponding aldehyde and diol. This property makes the dioxane/dioxolane moiety an effective protecting group for carbonyls in multi-step syntheses.[2]
The unique structural features of these molecules make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]
Visualizations
General Synthesis Workflow for Nitrophenyl Dioxolanes
The following diagram illustrates a generalized experimental workflow for the synthesis of a 2-(nitrophenyl)-1,3-dioxolane derivative.
Caption: General synthesis workflow for 2-(nitrophenyl)-1,3-dioxolanes.
References
- 1. Buy 2-(3-Nitrophenyl)-1,3-dioxane | 5663-26-3 [smolecule.com]
- 2. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 3. 2-(3-Nitrophenyl)-1,3-dioxane [sigmaaldrich.com]
- 4. 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-nitrophenyl)-1,3-dioxolane 97% | CAS: 6952-67-6 | AChemBlock [achemblock.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-(3-Nitrophenyl)-1,3-dioxolane | 6952-67-6 | Benchchem [benchchem.com]
- 9. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Buy 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 [smolecule.com]
- 12. 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane | CAS#:72024-78-3 | Chemsrc [chemsrc.com]
Technical Guide: Physicochemical Properties of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Introduction
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure features a 1,3-dioxane ring, which is a six-membered saturated ring containing two oxygen atoms at positions 1 and 3. This ring is substituted at the second carbon with a 4-methyl-3-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the phenyl ring is expected to influence the compound's chemical reactivity and physical properties. This document outlines the predicted physical properties, a probable synthetic route, and expected analytical characteristics of this compound, designed for researchers and professionals in drug development and chemical synthesis.
Predicted Physical and Chemical Properties
While specific experimental values are unavailable, the following table summarizes the known properties of the likely starting materials, 4-methyl-3-nitrobenzaldehyde and 1,3-propanediol, which can provide an estimation of the properties of the final product.
Table 1: Physical Properties of Precursors
| Property | 4-Methyl-3-nitrobenzaldehyde | 1,3-Propanediol |
| CAS Number | 31680-07-6[1] | 504-63-2[2][3] |
| Molecular Formula | C₈H₇NO₃ | C₃H₈O₂[3][4] |
| Molecular Weight | 165.15 g/mol | 76.09 g/mol [4] |
| Appearance | Pale yellow to yellow crystals or powder[5] | Colorless, viscous liquid[3][4][6] |
| Melting Point | 46-49 °C[1][7] | -27 °C[3][6] |
| Boiling Point | Not available | 214 °C[2][3] |
| Solubility | Insoluble in water[1] | Miscible with water, ethanol, acetone[3][6] |
| Density | Not available | 1.053 g/mL at 25 °C[3] |
Based on the structures of similar 2-aryl-1,3-dioxanes, the product, this compound, is predicted to be a solid at room temperature with limited solubility in water but soluble in common organic solvents.
Experimental Protocols
Proposed Synthesis: Acid-Catalyzed Acetalization
The most probable synthetic route to this compound is the acid-catalyzed acetalization of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol. This reaction involves the condensation of the aldehyde and the diol to form the cyclic acetal, with the removal of water to drive the reaction to completion.[8]
Materials and Equipment:
-
4-methyl-3-nitrobenzaldehyde
-
1,3-propanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methyl-3-nitrobenzaldehyde (1 equivalent) in toluene.
-
Add 1,3-propanediol (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product may be purified by recrystallization or column chromatography on silica gel.
A similar synthesis of 2-(3-nitrophenyl)-1,3-dioxolane involves refluxing 3-nitrobenzaldehyde and ethylene glycol in benzene with p-toluenesulfonic acid for 4 hours.[9]
Predicted Analytical Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic methods.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-methyl-3-nitrophenyl group, a singlet for the methyl group, a signal for the acetal proton at C2 of the dioxane ring, and multiplets for the methylene protons of the dioxane ring. The chemical shifts of the dioxane protons are expected to be in distinct regions, reflecting their axial and equatorial positions.[10] |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the methyl group, the acetal carbon (expected to be around 90-100 ppm), and the methylene carbons of the dioxane ring (around 25-30 ppm and 60-70 ppm).[11] |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations, C-O stretching vibrations for the cyclic ether (around 1140-1070 cm⁻¹ and 940 cm⁻¹), and strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[12] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₄). Fragmentation patterns would likely involve the loss of fragments from the dioxane ring and the substituted phenyl ring.[13] |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
References
- 1. 4-METHYL-3-NITROBENZALDEHYDE | 31680-07-6 [chemicalbook.com]
- 2. dupont.ca [dupont.ca]
- 3. 1,3-Propanediol | 504-63-2 [chemicalbook.com]
- 4. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-nitrobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 7. 4-メチル-3-ニトロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Spectroscopic Profile of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Audience: Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure consists of a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the methyl group on the phenyl ring, combined with the conformational properties of the dioxane ring, are expected to define its chemical reactivity and spectroscopic characteristics.
Caption: Molecular structure of the target compound.
Projected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | d | 1H | Ar-H (H-2) |
| ~ 7.60 | dd | 1H | Ar-H (H-6) |
| ~ 7.35 | d | 1H | Ar-H (H-5) |
| ~ 5.60 | s | 1H | O-CH-O (H-acetal) |
| ~ 4.30 | t | 2H | O-CH₂ (axial) |
| ~ 3.95 | m | 2H | O-CH₂ (equatorial) |
| ~ 2.60 | s | 3H | Ar-CH₃ |
| ~ 2.10 | m | 1H | C-CH₂-C (axial) |
| ~ 1.45 | d | 1H | C-CH₂-C (equatorial) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.5 | Ar-C (C-NO₂) |
| ~ 140.0 | Ar-C (C-acetal) |
| ~ 135.0 | Ar-C (C-CH₃) |
| ~ 132.0 | Ar-CH (C-6) |
| ~ 127.5 | Ar-CH (C-5) |
| ~ 123.0 | Ar-CH (C-2) |
| ~ 100.5 | O-CH-O (acetal carbon) |
| ~ 67.0 | O-CH₂ |
| ~ 25.0 | C-CH₂-C |
| ~ 20.0 | Ar-CH₃ |
Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1530 | Strong | Asymmetric NO₂ Stretch |
| ~ 1350 | Strong | Symmetric NO₂ Stretch |
| ~ 1200 - 1000 | Strong, Multiple Bands | C-O Stretch (acetal) |
| ~ 830 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Intensity (%) | Assignment |
| 223 | 40 | [M]⁺ (Molecular Ion) |
| 222 | 100 | [M-H]⁺ |
| 164 | 60 | [M - OCH₂CH₂CH₂O]⁺ |
| 134 | 30 | [C₇H₄NO₂]⁺ |
| 118 | 50 | [M - NO₂ - C₃H₆O]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of the title compound.
Synthesis Protocol: Acid-Catalyzed Acetalization
This procedure is adapted from the synthesis of similar nitro-substituted phenyl dioxolanes.[1][2] The reaction involves the condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol.
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methyl-3-nitrobenzaldehyde (1.0 eq.), 1,3-propanediol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to the flask.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
Logical Relationships in Spectroscopy
The interpretation of the spectroscopic data relies on correlating specific structural features of the molecule with their expected signals.
Caption: Correlation of molecular fragments to spectral data.
References
Technical Guide: Synthesis, Characterization, and Potential Applications of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane, a nitrophenyl derivative with potential applications in medicinal chemistry and materials science. Due to the compound's novelty, a registered CAS number has not been identified in public databases. This guide, therefore, focuses on a proposed synthetic route, expected physicochemical properties based on analogous compounds, and the broader context of its potential biological activities.
Compound Identification and Precursor Data
Table 1: Physicochemical Data of Key Precursor: 4-Methyl-3-nitrobenzaldehyde
| Property | Value | Source |
| CAS Number | 31680-07-6 | [1][2] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 46-49 °C | |
| Boiling Point | 140 °C | [1] |
| Appearance | Yellowish solid | [1] |
| SMILES | Cc1ccc(C=O)cc1--INVALID-LINK--=O |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound is proposed via a two-step process: the nitration of 4-methylbenzaldehyde to yield the key precursor, followed by an acid-catalyzed acetalization with 1,3-propanediol.
Caption: Proposed two-step synthesis of the target compound.
2.1. Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzaldehyde
This procedure is adapted from established methods for the nitration of benzaldehyde derivatives.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, slowly add 4-methylbenzaldehyde to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Reaction Conditions: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and a dilute sodium bicarbonate solution until neutral. Recrystallization from an appropriate solvent system (e.g., ethanol/water) yields the purified 4-Methyl-3-nitrobenzaldehyde.
2.2. Experimental Protocol: Synthesis of this compound
This protocol is a general method for the formation of 1,3-dioxanes from aldehydes.[3]
-
Reaction Setup: Combine 4-Methyl-3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl) in a suitable solvent such as toluene or dichloromethane.
-
Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield the final compound.
Physicochemical and Spectroscopic Data
The following table summarizes the calculated properties of the target compound and the experimental data available for a structurally similar molecule, 2-(3-nitrophenyl)-1,3-dioxane. This data serves as a benchmark for the characterization of the synthesized compound.
Table 2: Comparative Physicochemical and Spectroscopic Data
| Property | This compound (Calculated/Expected) | 2-(3-Nitrophenyl)-1,3-dioxane (Experimental) |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₀H₁₁NO₄ |
| Molecular Weight | 223.23 g/mol | 209.20 g/mol |
| Appearance | Expected to be a solid | Solid |
| ¹H NMR | Aromatic protons (δ 7.5-8.2), dioxane protons (δ 3.9-4.3, 1.4-2.2), methyl protons (δ ~2.5) | Aromatic protons (δ 7.5-8.4), dioxane protons (δ 4.0-4.4, 1.5-2.3) |
| ¹³C NMR | Aromatic carbons (δ 120-150), acetal carbon (δ ~100), dioxane carbons (δ ~67, ~25), methyl carbon (δ ~20) | Aromatic carbons (δ 122-148), acetal carbon (δ ~101), dioxane carbons (δ ~67, ~25) |
| IR (cm⁻¹) | C-H (aromatic, aliphatic), C=C (aromatic), NO₂ (asymmetric ~1530, symmetric ~1350), C-O (acetal) | Similar characteristic peaks expected |
Potential Applications in Drug Development
The incorporation of a nitro group is a common strategy in medicinal chemistry. Nitro-containing compounds exhibit a wide range of biological activities, making this compound a molecule of interest for further investigation.[4][5]
-
Antimicrobial Activity: Many nitroaromatic compounds have demonstrated potent antibacterial and antifungal properties.[6] The nitro group can undergo bioreduction in microbial cells, leading to the formation of reactive nitrogen species that induce cellular damage.[4]
-
Antiparasitic Agents: Compounds containing nitro groups, such as metronidazole, are effective against various parasites.[7] The mechanism often involves the reduction of the nitro group within the parasite, leading to cytotoxic effects.
-
Anticancer Properties: Some nitrophenyl derivatives have been investigated for their potential as anticancer agents.[8] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.
-
Enzyme Inhibition: The specific stereoelectronic properties conferred by the nitro and methyl groups on the phenyl ring, combined with the dioxane moiety, could lead to selective inhibition of various enzymes.
The 1,3-dioxane ring itself is a valuable pharmacophore, often used as a bioisostere for other functional groups to improve pharmacokinetic properties.
Generalized Workflow for Biological Screening
For drug development professionals, a systematic approach to evaluating the biological activity of a novel compound like this compound is essential.
Caption: A generalized workflow for the biological evaluation of a novel compound.
References
- 1. 4-Methyl-3-nitrobenzaldehyde | 31680-07-6 | FM68033 [biosynth.com]
- 2. 4-METHYL-3-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2-(3-Nitrophenyl)-1,3-dioxane | 5663-26-3 [smolecule.com]
The Nitro Group in Nitrophenyl Compounds: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The nitro group, a potent electron-withdrawing substituent, profoundly influences the chemical reactivity of the phenyl ring to which it is attached. This technical guide provides an in-depth exploration of the reactivity of the nitro group in nitrophenyl compounds, with a focus on its implications for drug discovery and development. The unique electronic properties conferred by the nitro group make these compounds valuable intermediates in organic synthesis and key pharmacophores in a variety of therapeutic agents. However, these same properties are also associated with potential toxicity, necessitating a thorough understanding of their reactivity.
Electronic Influence of the Nitro Group
The nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This dual reactivity is a direct consequence of its strong electron-withdrawing nature, which operates through both inductive and resonance effects.[1] The nitrogen atom of the nitro group bears a formal positive charge, which inductively withdraws electron density from the ring. Furthermore, the nitro group can participate in resonance, delocalizing the ring's π-electrons and creating regions of significant positive charge, particularly at the ortho and para positions.[2]
This electron deficiency makes the aromatic ring less susceptible to attack by electrophiles, which are themselves electron-poor.[3] Conversely, the diminished electron density at the ortho and para positions renders them susceptible to attack by nucleophiles, species rich in electrons.[4]
Hammett Substituent Constants
The electronic effect of the nitro group and other substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent and are invaluable in predicting reaction rates and equilibria.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -COCH₃ | 0.38 | 0.50 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Table 1: Selected Hammett substituent constants. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.
Key Reactions of Nitrophenyl Compounds
The reactivity of the nitro group itself, and its influence on the aromatic ring, allows for a variety of important chemical transformations.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a cornerstone of synthetic organic chemistry, providing a route to anilines, which are precursors to a vast array of pharmaceuticals and other fine chemicals.[5] A variety of reducing agents can be employed, offering different levels of selectivity and compatibility with other functional groups.
| Reducing Agent | Typical Yield (%) | Notes |
| H₂, Pd/C | >95% | Highly efficient but can also reduce other functional groups. |
| Fe, CH₃COOH | 85-95% | A classic and cost-effective method.[6] |
| SnCl₂, HCl | 80-90% | Effective but can be sensitive to reaction conditions. |
| NaBH₄, Catalyst | Variable | Can be selective depending on the catalyst and conditions. |
Table 2: Typical yields for the reduction of nitrobenzene to aniline using various methods.
Nucleophilic Aromatic Substitution (SNAAr)
The presence of one or more nitro groups significantly facilitates nucleophilic aromatic substitution. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The rate of reaction is highly dependent on the nature of the nucleophile, the leaving group, and the substitution pattern of the nitroarene.
| Nitroarene | Nucleophile | Leaving Group | Relative Rate |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Cl | High |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | F | Very High |
| 4-Chloronitrobenzene | Piperidine | Cl | Low |
| 2-Chloronitrobenzene | Piperidine | Cl | Very Low |
Table 3: Relative rates of nucleophilic aromatic substitution for various nitroarenes with piperidine. The presence of two nitro groups and a better leaving group (F vs. Cl) significantly increases the reaction rate.
Electrophilic Aromatic Substitution
While the nitro group is strongly deactivating, electrophilic substitution on nitrophenyl compounds can still be achieved under forcing conditions. The nitro group is a meta-director, meaning that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the nitro group.[7] This is because the resonance structures of the intermediate carbocation (the sigma complex) are less destabilized when the electrophile attacks the meta position compared to the ortho or para positions.[8]
| Substrate | Product Distribution (Nitration) |
| Nitrobenzene | 93% meta, 6% ortho, <1% para |
| Toluene | 4% meta, 59% ortho, 37% para |
| Phenol | <1% meta, 50% ortho, 50% para |
Table 4: Product distribution for the nitration of substituted benzenes, illustrating the directing effect of the substituent.
Bioactivation and Toxicity of Nitroaromatic Drugs
In a biological context, the nitro group can undergo enzymatic reduction, a process central to both the therapeutic action and the toxicity of many nitroaromatic drugs.[9] This bioactivation is often mediated by nitroreductase enzymes found in both mammalian and microbial cells.[10]
The reduction of a nitroaromatic drug can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[10] These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[11] This mechanism is implicated in the idiosyncratic liver injury observed with some nitroaromatic drugs.[10] Conversely, the generation of these reactive species can also be harnessed for therapeutic benefit, as is the case with certain antimicrobial and anticancer agents that are selectively activated in hypoxic environments.[11]
Experimental Protocols
Reduction of Nitrobenzene to Aniline using Iron and Acetic Acid
Materials:
-
Nitrobenzene
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, filter funnel, and filter paper.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add nitrobenzene (1.0 eq) and ethanol.
-
With stirring, add iron powder (3.0 eq).
-
Slowly add glacial acetic acid. An exothermic reaction should be observed.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution until the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude aniline. The product can be further purified by distillation or chromatography if necessary.[6]
Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenylhydrazine
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel, and filter paper.
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Slowly add a solution of hydrazine hydrate (1.1 eq) in ethanol to the flask with stirring.
-
Heat the mixture to reflux for 1-2 hours. A precipitate should form.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol and then with water.
-
Dry the product to obtain 2,4-dinitrophenylhydrazine as a crystalline solid.
Nitroreductase Activity Assay
Principle: This assay measures the activity of nitroreductase by monitoring the reduction of a chromogenic or fluorogenic nitroaromatic substrate. The rate of product formation is proportional to the enzyme activity.
Materials:
-
Purified nitroreductase or cell lysate containing the enzyme
-
NAD(P)H as a cofactor
-
Nitroaromatic substrate (e.g., p-nitrophenol or a fluorogenic probe)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well plate (for high-throughput screening)
Procedure:
-
Prepare a stock solution of the nitroaromatic substrate and NAD(P)H in the reaction buffer.
-
Prepare serial dilutions of the nitroreductase enzyme or cell lysate.
-
In a 96-well plate, add the reaction buffer, NAD(P)H, and the enzyme/lysate to each well.
-
Initiate the reaction by adding the nitroaromatic substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals.
-
Calculate the initial reaction rate from the linear portion of the progress curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of a certain amount of product per unit time under the specified conditions.[12]
Logical Relationships and Experimental Workflows
The study of nitrophenyl compound reactivity often involves a logical progression of experiments to elucidate structure-activity relationships and reaction mechanisms.
This guide provides a foundational understanding of the reactivity of the nitro group in nitrophenyl compounds. For professionals in drug development, a deep appreciation of these principles is essential for the rational design of novel therapeutics that harness the unique properties of the nitro group while mitigating its potential toxicities.
References
- 1. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 2. Khan Academy [khanacademy.org]
- 3. longdom.org [longdom.org]
- 4. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 5. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scielo.br [scielo.br]
- 10. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. This method is crucial for in-process monitoring, quality control of final products, and stability studies in pharmaceutical and chemical research. The described protocol utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This approach ensures high resolution, sensitivity, and reproducibility for the determination of the target analyte and potential process-related impurities.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and specialty chemical industries. Accurate and reliable quantification of this compound is essential to ensure the quality and purity of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures[1][2]. This note provides a comprehensive protocol for the HPLC analysis of this compound, adaptable for researchers, scientists, and professionals in drug development. The method is based on established principles for the analysis of nitroaromatic compounds[3][4][5][6].
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds[3][7][8].
-
Vials: Amber glass vials to protect the analyte from photodegradation.
-
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification[1].
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water or HPLC grade.
-
Formic Acid: 0.1% (v/v) in water and acetonitrile is recommended to improve peak shape[5].
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min[5][7] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[4][5][8] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The appropriate sample preparation is crucial for accurate results and to protect the HPLC column[9][10].
-
For reaction mixtures or formulated products, accurately weigh a sample amount equivalent to approximately 10 mg of the active compound.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask.
-
Further dilute the sample with the initial mobile phase to bring the expected concentration of the analyte within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection[1].
Method Validation Summary
The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0%[5] |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from potential starting materials and by-products. The use of a C18 column offers good retention and selectivity for the nitroaromatic analyte. The gradient elution allows for the timely elution of the main peak with good symmetry, while also ensuring that any more retained impurities are eluted from the column, preventing carryover in subsequent runs. UV detection at 254 nm provides high sensitivity for the nitro-containing compound.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been demonstrated to be linear, accurate, and precise. This protocol is well-suited for routine quality control and research applications in the chemical and pharmaceutical industries.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. tandfonline.com [tandfonline.com]
- 4. waters.com [waters.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. sample preparation in hplc | PPTX [slideshare.net]
Application Notes and Protocols for the Gas Chromatography Analysis of Dioxane Derivatives
This document provides detailed methodologies for the analysis of dioxane derivatives, with a primary focus on 1,4-dioxane, a significant environmental and consumer product contaminant. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
1,4-Dioxane is a synthetic industrial chemical that may be present as a trace contaminant in various consumer products, including cosmetics, detergents, shampoos, and food additives.[1][2] It is also a persistent environmental pollutant found in groundwater and drinking water.[3][4] Due to its classification as a probable human carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification.[3]
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the standard for analyzing 1,4-dioxane.[5] The primary challenges in its analysis are its high water solubility and volatility, which can complicate extraction from aqueous matrices.[4][5] To overcome these issues, common sample preparation techniques include static headspace (SH) and solid-phase extraction (SPE).[3][6] The use of an isotopic internal standard, such as 1,4-dioxane-d8, is highly recommended to compensate for matrix effects and improve accuracy, particularly in complex samples.[1][7]
This document details two primary methods: Static Headspace GC-MS for consumer products and SPE GC-MS for drinking water analysis.
Application Note 1: Analysis of 1,4-Dioxane in Consumer Products by Static Headspace (SH) GC-MS
This method is ideal for analyzing volatile organic compounds like 1,4-dioxane in complex matrices such as soaps, lotions, and shampoos. The headspace technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase above the sample, which is then injected into the GC system.[1][8] This approach minimizes matrix interference as non-volatile components are left behind.[1]
Experimental Protocol
1. Reagents and Standards Preparation:
-
Internal Standard (IS) Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of 1,4-dioxane-d8 in Milli-Q water.[1]
-
Internal Standard Working Solution (1 ppm): Dilute the 1000 ppm IS stock solution with Milli-Q water to create a 1 ppm working solution.[1]
-
1,4-Dioxane Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of 1,4-dioxane in Milli-Q water.[8]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the 1,4-dioxane stock solution with Milli-Q water. A typical range is from 10 ppb to 10,000 ppb (10 ppm).[1] For each calibration standard, add a constant amount of the 1 ppm internal standard solution.[1]
2. Sample Preparation:
-
Liquid Samples (e.g., Shampoos, Liquid Soaps): Accurately measure approximately 0.5 - 2.0 mL of the sample into a 20 mL headspace vial.[1][2]
-
Solid or Semi-Solid Samples (e.g., Creams): Accurately weigh 0.1 - 2.0 g of the sample into a 20 mL headspace vial. It may be necessary to add a known volume of Milli-Q water to viscous or solid samples.[1]
-
Internal Standard Addition: To each sample and calibration vial, add a known volume (e.g., 1-2 mL) of the 1 ppm 1,4-dioxane-d8 internal standard solution and mix well.[1]
-
Salting Out (Optional but Recommended): Adding sodium chloride can increase the sensitivity of the analysis by promoting the partitioning of 1,4-dioxane into the headspace.[9][10]
3. Workflow for Headspace GC-MS Analysis
Caption: Workflow for 1,4-Dioxane analysis using Static Headspace GC-MS.
Instrument Conditions
The following tables summarize typical instrument parameters.
Table 1: Static Headspace Sampler Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Oven Temperature | 70 - 80 °C | [2][9] |
| Sample Loop Temp. | 150 °C | [9] |
| Transfer Line Temp. | 150 °C | [9] |
| Equilibration Time | 10 - 30 min | [2][6] |
| Injection Time | 1.0 min |[9] |
Table 2: Gas Chromatograph (GC) Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | TG-624, DB-624 or similar | [11] |
| 30 m x 0.25 mm ID, 1.4 µm film | [11] | |
| Injection Port | PTV or Split/Splitless | [11] |
| Injector Temp. | 185 - 250 °C | [1][12] |
| Carrier Gas | Helium | [1][12] |
| Flow Rate | ~1.0 mL/min (Linear Velocity) | [12] |
| Oven Program | Initial: 40 °C, hold 3 min | [12] |
| Ramp 1: 5 °C/min to 75 °C | [12] |
| | Ramp 2: 50 °C/min to 230 °C, hold 3 min |[12] |
Table 3: Mass Spectrometer (MS) Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Ion Source Temp. | 230 °C | [11] |
| Interface Temp. | 250 °C | [9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [7][11] |
| SIM Ions | ||
| 1,4-Dioxane | m/z 88 (Quantifier), 58 | [7][11] |
| 1,4-Dioxane-d8 | m/z 96 (Quantifier), 64 |[7] |
Quantitative Performance
Table 4: Summary of Method Performance for Headspace GC-MS
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity (R²) | > 0.999 | Food Additives | [7] |
| > 0.997 | Consumer Products | [1] | |
| Calibration Range | 0.25 - 100 mg/L | Food Additives | [7] |
| 13 ppb - 10 ppm | Consumer Products | [1] | |
| LOD | 0.11 mg/L | Food Additives | [7] |
| 2.3 - 7.1 ppb | Consumer Products | [1] | |
| LOQ | 0.37 mg/L | Food Additives | [7] |
| Recovery | 89.5 - 102.7% | Food Additives | [7] |
| Precision (%RSD) | 0.44 - 11.22% | Food Additives | [7] |
| | 1.6 - 4.3% | Water & Hand Soap |[2] |
Application Note 2: Analysis of 1,4-Dioxane in Drinking Water by Solid-Phase Extraction (SPE) GC-MS
This method is suitable for determining trace levels of 1,4-dioxane in drinking water, as required by regulatory bodies like the U.S. EPA.[3][11] Solid-phase extraction is used to concentrate the analyte from a large volume of water, thereby lowering the detection limits significantly.[3]
Experimental Protocol
1. Reagents and Materials:
-
SPE Cartridges: Activated carbon-based cartridges are commonly used.[3][4]
-
Elution Solvent: Dichloromethane (DCM).[3]
-
Standards: Prepare stock, working, and calibration standards in DCM as described in the previous method.
2. Sample Preparation (SPE):
-
Sample Collection: Collect a 100-500 mL water sample.[3] Preserve with HCl to pH <2 if needed.[13]
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with DCM followed by methanol and finally reagent water.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Drying: Dry the cartridge thoroughly by passing nitrogen or air through it.
-
Elution: Elute the trapped 1,4-dioxane from the cartridge using a small volume of dichloromethane.[3]
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) before GC-MS analysis.
3. Workflow for SPE GC-MS Analysis
Caption: Workflow for 1,4-Dioxane analysis in water using SPE and GC-MS.
Instrument Conditions
The GC-MS conditions are generally similar to those listed in Tables 2 and 3 for the headspace method, as the final analysis is performed on a liquid extract. Direct liquid injection is used instead of headspace sampling.
Quantitative Performance
Table 5: Summary of Method Performance for SPE GC-MS
| Parameter | Value | Matrix | Reference |
|---|---|---|---|
| Linearity (R²) | > 0.999 | Drinking Water | [11] |
| Calibration Range | 0.05 - 40 ppb (µg/L) | Drinking Water | [11] |
| Method Detection Limit | 0.024 - 0.03 µg/L | Water | [4] |
| Recovery | 94 - 110% | Reagent Water | [3] |
| 96 - 102% | Drinking Water | [3] | |
| 92 - 102% | Groundwater, River Water | [4] |
| Precision (%RSD) | < 6% | Drinking Water |[3] |
Alternative and Complementary Techniques
-
GC-Flame Ionization Detection (GC-FID): For less complex matrices or when MS is not available, GC-FID can be a robust alternative.[5][14] However, it is less selective and may be more susceptible to interferences than MS.
-
Purge-and-Trap: This technique can be used for sample introduction but is often less efficient for the water-miscible 1,4-dioxane compared to headspace or SPE.[4][5]
-
Other Dioxane Derivatives: While this document focuses on 1,4-dioxane, static headspace GC is also effective for analyzing other derivatives, such as 2-alkyl-5,5-dimethyl-1,3-dioxanes found in industrial wastewater.[15] Method parameters would require optimization for these specific compounds.
References
- 1. agilent.com [agilent.com]
- 2. youngin.com [youngin.com]
- 3. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. asean.org [asean.org]
- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 14. Extraction and Measurement of 1,4-Dioxane in Detergents Using Headspace Microextraction Followed by Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-methyl-3-nitrophenyl)-1,3-dioxane as a chemical intermediate. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is substantially informed by the well-established chemistry of structurally analogous nitrophenyl-substituted dioxanes and dioxolanes. The protocols and applications are based on established synthetic methodologies and the known utility of related compounds in organic synthesis and medicinal chemistry.
Chemical Properties and Data
The chemical structure of this compound features a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The dioxane moiety serves as a protecting group for the aldehyde functionality of 4-methyl-3-nitrobenzaldehyde, rendering it stable to various nucleophilic and basic conditions while allowing for selective reactions at the nitro group or aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |
| Molecular Weight | 223.23 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from analogs |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | Inferred from analogs |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Applications in Chemical Synthesis
This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. Its primary utility lies in the strategic manipulation of the functional groups on the aromatic ring.
-
Intermediate for Amino Derivatives: The nitro group can be readily reduced to an amine, yielding 2-(3-amino-4-methylphenyl)-1,3-dioxane. This amino derivative is a key building block for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The protected aldehyde allows for selective N-alkylation, N-acylation, or diazotization reactions.
-
Precursor for Heterocyclic Compounds: The amino derivative can be used in condensation reactions to form various heterocyclic systems, such as benzodiazepines, quinolines, and other fused aromatic structures that are of interest in drug discovery.
-
Modification of the Aromatic Ring: The presence of the nitro and methyl groups directs further electrophilic aromatic substitution to specific positions on the phenyl ring, allowing for the introduction of additional functional groups.
-
Controlled Release of the Aldehyde: The dioxane group can be deprotected under acidic conditions to regenerate the 4-methyl-3-nitrobenzaldehyde at a desired stage of a multi-step synthesis. This is particularly useful when the aldehyde functionality would interfere with earlier reaction steps.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general acid-catalyzed acetalization of aldehydes.
Reaction Scheme:
Application Notes and Protocols: 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a versatile synthetic intermediate with significant potential in pharmaceutical research and development. Its structure incorporates two key functionalities: a protected benzaldehyde in the form of a 1,3-dioxane ring and a nitroaromatic system. This combination makes it a valuable building block for the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). The dioxane moiety serves as a stable protecting group for the aldehyde, which can be deprotected under specific acidic conditions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.[1][2][3]
The strategic placement of the methyl and nitro groups on the phenyl ring allows for the synthesis of specifically substituted aromatic compounds, which is crucial in designing molecules with desired pharmacological activities. Nitro compounds are well-established precursors in the synthesis of pharmaceutically relevant substances, offering a gateway to a variety of nitrogen-containing heterocycles and other complex scaffolds.[2][3][4]
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its role as a versatile intermediate. The key transformations and their relevance are outlined below:
-
Precursor to Aminobenzaldehyde Derivatives: The most common and critical transformation of nitrophenyl dioxanes is the reduction of the nitro group to an amine.[1] This yields the corresponding amino-substituted compound, which is a key precursor for the synthesis of a wide array of heterocyclic systems, such as quinolines, benzodiazepines, and other pharmacologically active scaffolds. Catalytic hydrogenation is a highly efficient and chemoselective method for this reduction.[1]
-
Building Block for Heterocyclic Synthesis: The resulting aminophenyl dioxane can be further manipulated. The amine functionality can participate in condensation reactions, cyclizations, and couplings to construct complex heterocyclic frameworks. The protected aldehyde can be unmasked at a later synthetic stage to participate in reactions such as reductive amination, Wittig reactions, or further condensations.
-
Scaffold for Drug Discovery: The "4-methyl-3-nitrophenyl" moiety itself is of interest in medicinal chemistry. The substitution pattern can influence the binding of a molecule to its biological target. By using this building block, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound.
Data Presentation
The following table summarizes key quantitative data for analogous reactions involving nitrophenyl dioxane and dioxolane derivatives, which can be extrapolated for this compound.
| Reaction | Substrate | Reagents & Conditions | Product | Yield | Reference |
| Acetal Formation | 3-Nitrobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid, Benzene, Reflux (Dean-Stark) | 2-(3-Nitrophenyl)-1,3-dioxolane | 100% | [5] |
| Nitro Reduction | 2-(4-Nitrophenyl)-1,3-dioxolane | Pd/C, H₂, Ethanol | 2-(4-Aminophenyl)-1,3-dioxolane | High | [1] |
| Stille Coupling | 4-Bromo-1-methyl-2-nitro-benzene, Tributyl(1-ethoxyvinyl)stannane | Pd(dppf)Cl₂, 1,4-Dioxane, 100°C | 1-(4-Methyl-3-nitrophenyl)ethanone | 82.7% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 2-(3-nitrophenyl)-1,3-dioxolane.[5]
Materials:
-
4-Methyl-3-nitrobenzaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methyl-3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol is based on the reduction of 2-(4-nitrophenyl)-1,3-dioxolane.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(4-methyl-3-aminophenyl)-1,3-dioxane.
-
The product can be used in the next step without further purification or can be purified by column chromatography if needed.
Visualizations
Caption: Synthetic workflow for the preparation and application of this compound.
Caption: Logical relationship of functionalities and applications.
References
- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
Application of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in Agrochemical Research: A Review of Available Data
Initial research indicates a significant lack of publicly available scientific literature, patents, or technical data specifically detailing the application of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in agrochemical research. While the synthesis of structurally related compounds is documented, no specific studies on its herbicidal, insecticidal, fungicidal, or plant growth-regulating properties could be identified.
This document aims to provide a foundational understanding of related chemical structures and general methodologies in agrochemical research that could be applied to this compound, should it become a compound of interest in future studies. The protocols and data presented below are based on research into analogous compounds and are intended to serve as a potential framework for investigation.
Synthesis and Characterization
The synthesis of the target compound, this compound, would likely follow established methods for the formation of 1,3-dioxane rings, which involves the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. In this case, the precursors would be 4-Methyl-3-nitrobenzaldehyde and 1,3-propanediol.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Potential Agrochemical Screening Protocols
Should this compound be synthesized, it would typically undergo a series of standardized biological assays to determine its potential as an agrochemical. The following are generalized protocols for such screenings.
1. Herbicidal Activity Screening
A common method to assess herbicidal effects is through pre-emergence and post-emergence assays on a panel of representative monocot and dicot weed species.
Experimental Protocol: Petri Dish Germination Assay
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 10, 50, 100, 200 ppm) in a water-based medium containing a surfactant.
-
Seed Plating: Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution. A control group should be prepared with the solvent-surfactant mixture only.
-
Incubation: Place a set number of seeds of a target weed species (e.g., Amaranthus retroflexus for broadleaf weeds, Echinochloa crus-galli for grasses) onto the filter paper.
-
Growth Conditions: Incubate the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-14 days.
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings. Calculate the inhibition percentage relative to the control.
2. Fungicidal Activity Screening
The potential of a compound to inhibit fungal growth is often tested using the mycelial growth inhibition method against a panel of economically important plant pathogenic fungi.
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended media into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of a target fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of the amended PDA plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter at regular intervals until the control plate (medium with solvent only) is fully covered. Calculate the percentage of mycelial growth inhibition.
3. Insecticidal Activity Screening
Insecticidal activity can be assessed through various methods, including contact toxicity and ingestion assays, on relevant pest insects.
Experimental Protocol: Leaf-Dip Bioassay for Foliar Pests
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a water-surfactant solution.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaves into a ventilated container (e.g., a Petri dish with a moistened filter paper). Introduce a known number of test insects (e.g., ten 3rd instar larvae).
-
Incubation: Maintain the containers under controlled conditions (e.g., 25°C, appropriate humidity and photoperiod).
-
Data Collection: Assess insect mortality at 24, 48, and 72 hours post-treatment. Calculate the LC₅₀ (lethal concentration for 50% of the population) if a dose-response is observed.
Data Presentation
As no experimental data exists for this compound, the following tables are templates that would be used to structure the results from the aforementioned screening protocols.
Table 1: Hypothetical Herbicidal Activity Data (% Inhibition)
| Concentration (ppm) | Amaranthus retroflexus (Root) | Amaranthus retroflexus (Shoot) | Echinochloa crus-galli (Root) | Echinochloa crus-galli (Shoot) |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| Control | 0 | 0 | 0 | 0 |
Table 2: Hypothetical Fungicidal Activity Data (% Mycelial Growth Inhibition)
| Concentration (µg/mL) | Fusarium graminearum | Botrytis cinerea | Rhizoctonia solani |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Control | 0 | 0 | 0 |
Table 3: Hypothetical Insecticidal Activity Data (% Mortality at 48h)
| Concentration (ppm) | Plutella xylostella (Diamondback Moth) | Myzus persicae (Green Peach Aphid) |
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Control | 0 | 0 |
Logical Workflow for Agrochemical Discovery
The process of discovering and developing a new agrochemical from a novel compound like this compound follows a logical progression from initial synthesis to potential commercialization.
Caption: General workflow for agrochemical discovery and development.
Application Notes and Protocols: The Role of Nitrophenyl Compounds in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenyl compounds are a critical class of intermediates in the synthesis of a wide array of dyes. Their versatile chemical nature, characterized by the presence of a nitro group on a phenyl ring, allows for the production of vibrant and durable colors suitable for various applications, including textiles, printing, and plastics.[1] The electron-withdrawing nature of the nitro group plays a crucial role in the chromophoric system of the resulting dye molecule, influencing its color and stability. Furthermore, the nitro group can be readily reduced to an amino group, providing a key reactive site for the synthesis of azo dyes, the largest and most versatile class of synthetic colorants.
This document provides detailed application notes and experimental protocols for the synthesis and application of dyes derived from nitrophenyl compounds, with a focus on azo and disperse dyes.
Key Applications of Nitrophenyl Compounds in Dye Synthesis
Nitrophenyl derivatives, particularly nitroanilines and nitrophenols, serve as essential precursors for two major classes of dyes:
-
Azo Dyes: These dyes are characterized by the presence of one or more azo groups (-N=N-). The synthesis involves the diazotization of a primary aromatic amine (derived from the reduction of a nitro compound or using a nitroaniline directly) to form a diazonium salt, which is then coupled with an electron-rich coupling component, such as a phenol or an aromatic amine. The position and nature of the nitro group on the aromatic ring of the diazonium salt component significantly impact the final color of the dye.
-
Disperse Dyes: These are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2] Nitrophenyl compounds are often used in the synthesis of disperse dyes due to their ability to impart the desired chromophoric properties and their contribution to the overall molecular size and polarity, which are critical for the dyeing process. A prominent example is Disperse Yellow 42, a large-scale production nitro dye.[3]
Data Presentation: Properties of Nitrophenyl-Based Dyes
The following table summarizes key quantitative data for representative dyes synthesized from nitrophenyl compounds. This data is essential for comparing dye performance and selecting appropriate dyes for specific applications.
| Dye Name | Precursor (Nitrophenyl Compound) | Coupling Component | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Lightfastness (Scale 1-8) | Washfastness (Scale 1-5) |
| Para Red | p-Nitroaniline | 2-Naphthol | ~488[4] | Not readily available | Fair (Varies with substrate) | Good (Varies with substrate) |
| Disperse Yellow 42 | 4-Chloro-3-nitrobenzenesulfonyl chloride & Aniline | - | Not specified | Not readily available | 6-7[2] | 4-5[2] |
| Azo Violet (Magneson I) | 4-Nitroaniline | Resorcinol | 432[5] | Not readily available | Not specified | Not specified |
| (E)-5-((4-nitrophenyl)diazenyl)pyridin-2(1H)-one | 4-Nitroaniline | Pyridin-2(1H)-one | Not specified | Not readily available | Good to Excellent[6] | Good to Excellent[6] |
Note: Fastness properties can vary depending on the dyeing process, substrate, and dye concentration.
Experimental Protocols
Protocol 1: Synthesis of an Azo Dye (Para Red) from p-Nitroaniline and 2-Naphthol
This protocol details the synthesis of Para Red, a classic azo dye, through the diazotization of p-nitroaniline and subsequent coupling with 2-naphthol.[7][8]
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve 1.4 g of p-nitroaniline in 3 mL of concentrated HCl. Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C with constant stirring. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Preparation of the Coupling Solution
-
In a separate 250 mL beaker, dissolve 1.5 g of 2-naphthol in 10 mL of 10% sodium hydroxide solution.
Part C: Azo Coupling
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution from Part B.
-
A brilliantly colored red precipitate of Para Red will form immediately.
-
Continue stirring the mixture in an ice bath for 15-20 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the Para Red dye in a desiccator.
Safety Precautions:
-
Handle concentrated acids and bases with extreme care in a fume hood.
-
Diazonium salts can be explosive when dry; do not isolate the diazonium salt. Use it in solution immediately after preparation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: General Procedure for Dyeing Polyester with Disperse Dyes
This protocol provides a general methodology for dyeing polyester fabric with disperse dyes, which can be adapted for dyes derived from nitrophenyl compounds like Disperse Yellow 42.[9][10]
Materials:
-
Polyester fabric
-
Disperse dye (e.g., a dye synthesized from a nitrophenyl compound)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Wetting agent
-
High-temperature dyeing apparatus (e.g., a laboratory-scale dyeing machine)
-
Beakers
-
Stirring rod
Procedure:
-
Preparation of the Dye Bath:
-
Prepare a dye bath with a liquor ratio of 1:20 (e.g., 20 mL of water for every 1 g of fabric).
-
Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L) to the water.
-
Make a paste of the disperse dye (e.g., 1% on weight of fabric) with a small amount of the dispersing agent solution and then add it to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/minute.
-
Maintain the temperature at 130 °C for 60 minutes, ensuring the fabric is fully immersed and agitated periodically.
-
-
Rinsing and Reduction Clearing:
-
Cool the dye bath to 70 °C.
-
Remove the fabric and rinse it thoroughly with hot water and then cold water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 80 °C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric again with hot and cold water.
-
-
Drying:
-
Dry the dyed fabric in an oven or air dry.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the synthesis and application of nitrophenyl-based dyes.
Caption: General workflow for the synthesis of an azo dye from a nitrophenyl compound.
Caption: Experimental workflow for dyeing polyester fabric with a disperse dye.
Caption: Logical relationship for selecting nitrophenyl compounds in dye manufacturing.
References
- 1. [PDF] Synthesis and Characterization of Azo Dye Para Red and New Derivatives | Semantic Scholar [semanticscholar.org]
- 2. ftstjournal.com [ftstjournal.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Azo violet - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. textilelearner.net [textilelearner.net]
- 10. ijcmas.com [ijcmas.com]
Application Notes and Protocols: Reduction of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical reduction of the nitro group in 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane to synthesize 2-(3-amino-4-methylphenyl)-1,3-dioxane. The presented method is based on catalytic transfer hydrogenation, a widely used, efficient, and selective technique for the reduction of aromatic nitro compounds.[1][2] This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visual diagrams of the reaction pathway and experimental workflow to guide researchers in the successful synthesis and characterization of the target aminophenyl-dioxane derivative.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to corresponding anilines which are crucial intermediates in the pharmaceutical and materials science industries. The target molecule, this compound, contains a reducible nitro group and a 1,3-dioxane acetal protecting group. The selective reduction of the nitro functionality without affecting the acetal is critical. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and chemoselectivity.[2] Various hydrogen sources can be employed, including hydrogen gas and transfer hydrogenation reagents like ammonium formate.[1] This protocol will focus on the use of Palladium on carbon (Pd/C) as the catalyst.
Chemical Reaction Pathway
The reduction of this compound to 2-(3-amino-4-methylphenyl)-1,3-dioxane proceeds via catalytic hydrogenation. The nitro group (-NO₂) is reduced to an amino group (-NH₂) in the presence of a catalyst and a hydrogen source.
Caption: Chemical reduction of the nitro group.
Experimental Protocol
This protocol describes a general procedure for the catalytic transfer hydrogenation of this compound using ammonium formate as the hydrogen source and palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Addition of Reagents: To the solution, add 10% Pd/C (0.1 eq by weight) followed by ammonium formate (5.0 eq) in portions.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(3-amino-4-methylphenyl)-1,3-dioxane.
Experimental Workflow
The following diagram illustrates the key steps in the reduction and purification process.
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the reduction of this compound. The values are based on typical yields and analytical data for similar reductions of aromatic nitro compounds.
| Parameter | Expected Value |
| Reactant | This compound |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Product | 2-(3-Amino-4-methylphenyl)-1,3-dioxane |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Reaction Conditions | |
| Catalyst | 10% Pd/C |
| Hydrogen Source | Ammonium Formate |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Yield and Purity | |
| Expected Yield | 85 - 95% |
| Purity (by HPLC) | > 98% |
| Spectroscopic Data (Expected) | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-6.5 (m, 3H, Ar-H), 5.5 (s, 1H, OCHO), 4.2-3.9 (m, 4H, OCH₂CH₂CH₂O), 3.6 (br s, 2H, NH₂), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~145, 135, 128, 118, 115, 112 (Ar-C), 102 (OCHO), 67 (OCH₂), 25 (CH₂), 17 (Ar-CH₃) |
| IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1620 (N-H bend), ~1500 (C=C stretch), ~1150 (C-O stretch) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₁₁H₁₆NO₂: 194.12, found ~194.1 |
Safety Precautions
-
Palladium on carbon is flammable and should be handled with care, especially when dry. It is recommended to handle it as a wet paste.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
References
Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 1,3-dioxane moiety as a protecting group in organic synthesis. This document details its formation, stability under various conditions, and deprotection strategies, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction to 1,3-Dioxanes as Protecting Groups
The 1,3-dioxane group is a cyclic acetal widely employed in multi-step organic synthesis for the protection of 1,3-diols and carbonyl functionalities (aldehydes and ketones).[1][2] Its popularity stems from a favorable combination of stability and reactivity. 1,3-Dioxanes are generally robust under neutral, basic, and many oxidative and reductive conditions, yet they can be readily cleaved under acidic conditions.[2][3] This differential reactivity allows for the selective manipulation of other functional groups within a complex molecule.
The formation of the six-membered 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of a 1,3-diol with a carbonyl compound or its equivalent.[1][4] The reaction is reversible, and thus often requires the removal of water to drive the equilibrium towards the protected product.[1]
Formation of 1,3-Dioxanes
The synthesis of 1,3-dioxanes is a well-established transformation in organic chemistry, offering a reliable method for the protection of 1,3-diols and carbonyls. The choice of reagents and conditions can be tailored to the specific substrate and the presence of other functional groups.
General Reaction Scheme
The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is typically catalyzed by a Brønsted or Lewis acid.
Caption: General formation of a 1,3-dioxane.
Quantitative Data for the Formation of 1,3-Dioxanes
The following table summarizes various methods for the formation of 1,3-dioxanes, highlighting the diversity of applicable catalysts and reaction conditions.
| Substrate (Carbonyl) | Diol | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | 1,3-Propanediol | TsOH | Toluene | Reflux | 2.5 h | 85-95 | [1][2] |
| Cyclohexanone | 1,3-Propanediol | ZrCl4 | CH2Cl2 | RT | 15 min | 95 | [1] |
| 4-Nitrobenzaldehyde | 1,3-Propanediol | Iodine (cat.) | CH2Cl2 | RT | 30 min | 98 | [1] |
| Acetophenone | 1,3-Propanediol | NBS (cat.) | CH2Cl2 | RT | 2 h | 92 | [1] |
| Various Aldehydes/Ketones | 1,3-Propanediol | "Zirconium Sulfophenyl Phosphate" | CH2Cl2 | Reflux | 0.5-2 h | 85-96 | [2] |
| Benzaldehyde | 2,2-Pentylidene-1,3-dioxane-4,6-dione | Gluconic acid aqueous solution | Water | 80 | 1.5 h | 92 | [5] |
Stability of 1,3-Dioxanes
A key advantage of the 1,3-dioxane protecting group is its stability across a wide range of reaction conditions, providing a robust shield for the protected functionality.
| Condition | Reagent/Medium | Stability | Reference |
| Acidic | pH < 1 (100 °C) | Labile | [3] |
| pH = 1 (RT) | Labile | [3] | |
| pH = 4 (RT) | Generally Stable | [3] | |
| Basic | pH = 9 (RT) | Stable | [3] |
| pH = 12 (RT) | Stable | [3] | |
| pH > 12 (100 °C) | Stable | [3] | |
| Bases | LDA, NEt3, Py, t-BuOK | Stable | [3] |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH3, RNH2, NaOCH3 | Stable | [1][3] |
| Reductants | H2/Ni, H2/Rh, Na/NH3, LiAlH4, NaBH4 | Stable | [3] |
| Oxidants | KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2 | Generally Stable | [1][3] |
Deprotection of 1,3-Dioxanes
The removal of the 1,3-dioxane protecting group is most commonly achieved under acidic conditions, regenerating the original carbonyl and 1,3-diol. The choice of deprotection method can be tailored to the sensitivity of the substrate.
General Reaction Scheme
The cleavage of a 1,3-dioxane is the reverse of its formation, typically facilitated by aqueous acid.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of nitroaromatic compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2] Anilines are versatile intermediates used in the production of a wide array of fine chemicals and active pharmaceutical ingredients. This reduction is most commonly achieved using molecular hydrogen (H₂) in the presence of a metal catalyst. Both heterogeneous and homogeneous catalysts are employed, with the choice depending on factors such as desired selectivity, cost, and ease of separation.[3][4]
This document provides a comprehensive overview of the catalytic hydrogenation of nitroaromatics, including detailed experimental protocols, a summary of catalyst performance, and a discussion of the reaction mechanism.
Reaction Mechanism and Pathway
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The most widely accepted pathway is the Haber-Lukashevich mechanism, which involves the sequential reduction of the nitro group.[5][6] The reaction begins with the adsorption of the nitroaromatic compound and the dissociation of molecular hydrogen on the catalyst surface.[7] The nitro group is then progressively reduced to nitroso, hydroxylamine, and finally the amine.[5][8][9]
Under certain conditions, side reactions such as the condensation of nitrosobenzene and phenylhydroxylamine can lead to the formation of azoxybenzene, which can be further reduced to azobenzene and hydrazobenzene.[5] Careful control of reaction conditions and catalyst selection is crucial to favor the formation of the desired aniline product.
Below is a diagram illustrating the generalized reaction pathway for the catalytic hydrogenation of a nitroaromatic compound.
Caption: Generalized reaction network for the hydrogenation of nitroaromatics.
Catalytic Systems: A Comparative Overview
A wide range of metal catalysts have been developed for the hydrogenation of nitroaromatics. Noble metals such as platinum (Pt), palladium (Pd), and gold (Au) are highly active, often supported on materials like carbon, alumina (Al₂O₃), or titania (TiO₂).[10][11][12][13] More recently, catalysts based on earth-abundant metals like nickel (Ni), cobalt (Co), and iron (Fe) have gained attention as more sustainable alternatives.[3][4]
The choice of catalyst and support can significantly influence the reaction's activity and chemoselectivity, especially when other reducible functional groups are present in the substrate.[10][11][14]
Data Presentation: Performance of Various Catalytic Systems
The following tables summarize the performance of different catalysts in the hydrogenation of various nitroaromatic compounds.
Table 1: Hydrogenation of Nitrobenzene to Aniline
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 5% Pt/C | Carbon | 60 | 10 | Methanol | - | >99 | ~98 | [15] |
| Au NPs | Al₂O₃ | 100 | 8 | Heptane | 1 | 100 | >99 | [10][14] |
| Pd/C | Carbon | 25 | 1 | Ethanol | 0.5 | >99 | >99 | [16] |
| Raney Ni | - | 60 | 40 | Methanol | 20 | 100 | >99 | [4] |
| Mn-1 complex | - | 130 | 80 | Toluene | 24 | 95 | >99 | [3] |
Table 2: Chemoselective Hydrogenation of Substituted Nitroaromatics
| Substrate | Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Solvent | Time (h) | Conversion (%) | Aniline Selectivity (%) | Reference |
| 3-Nitrostyrene | Au NPs | TiO₂ | 30 | 8 | Heptane | 1.5 | 100 | >99 | [11] |
| 1-Chloro-4-nitrobenzene | Pt-HHDMA/C | Carbon | 30 | 1 | Dioxane/Water | - | >99 | 98 | [17] |
| 1-Iodo-4-nitrobenzene | Pt-V/C | Carbon | 80 | 85 | THF/Water | 6 | >95 | 99 | [18] |
| 4-Nitroacetophenone | Ag clusters | θ-Al₂O₃ | 80 | 20 | Ethanol | 6 | 100 | 97 | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation of a supported catalyst and a general procedure for the catalytic hydrogenation of a nitroaromatic compound in a batch reactor.
Protocol 1: Preparation of a Supported Gold Nanoparticle Catalyst (Au/Al₂O₃)
This protocol is adapted from the colloid deposition method.[10][14]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Polyvinyl alcohol (PVA)
-
Sodium borohydride (NaBH₄)
-
γ-Alumina (γ-Al₂O₃) support
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HAuCl₄.
-
Prepare a separate aqueous solution of PVA.
-
Mix the HAuCl₄ and PVA solutions with vigorous stirring.
-
To this mixture, add a freshly prepared aqueous solution of NaBH₄ dropwise to form a colloidal solution of gold nanoparticles.
-
Add the γ-Al₂O₃ support to the colloidal solution and continue stirring for 2 hours to allow for the deposition of the gold nanoparticles onto the support.
-
Filter the solid catalyst, wash thoroughly with deionized water, and dry in an oven at 100 °C overnight.
-
The catalyst can be further calcined in air to remove the PVA stabilizer, if required.
Protocol 2: General Procedure for Batch Hydrogenation of a Nitroaromatic Compound
Materials:
-
Nitroaromatic substrate
-
Catalyst (e.g., 5% Pt/C, Au/Al₂O₃)
-
Solvent (e.g., methanol, ethanol, toluene)
-
High-pressure autoclave (e.g., Parr reactor)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
Experimental Workflow:
Caption: A typical experimental workflow for batch hydrogenation.
Procedure:
-
Reactor Setup: Place the nitroaromatic substrate, solvent, and catalyst into the autoclave. The substrate-to-catalyst ratio typically ranges from 20:1 to 100:1 by weight.
-
Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction: Heat the reactor to the target temperature while stirring vigorously to ensure good mixing and mass transfer. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
Completion and Work-up: Once the hydrogen uptake ceases or the desired reaction time is reached, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.
-
Analysis: Analyze the crude product mixture using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and selectivity.
-
Purification: The product can be further purified by distillation, crystallization, or column chromatography if necessary.
Safety Considerations
The catalytic hydrogenation of nitroaromatic compounds can be hazardous due to the use of flammable hydrogen gas at high pressures and the exothermic nature of the reaction.[2] The formation of unstable hydroxylamine intermediates can lead to thermal runaways if the reaction is not properly controlled.[2] It is imperative to use appropriate safety equipment, including a properly functioning high-pressure reactor, and to have a thorough understanding of the reaction's thermal profile.
Conclusion
The catalytic hydrogenation of nitroaromatic compounds is a vital transformation in chemical synthesis. A deep understanding of the reaction mechanism, the interplay between catalyst, support, and reaction conditions, and adherence to strict safety protocols are essential for achieving high yields and selectivities. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field, facilitating the development of efficient and safe processes for the synthesis of aromatic amines.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. re.public.polimi.it [re.public.polimi.it]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane, a versatile intermediate for the synthesis of a variety of pharmacologically relevant molecules. The derivatization strategies focus on the selective transformation of the nitro and methyl groups, as well as potential nucleophilic aromatic substitution reactions, to generate a library of compounds for further investigation in drug discovery and development. The 1,3-dioxane moiety serves as a stable protecting group for a carbonyl functionality, which can be deprotected under acidic conditions in later synthetic steps.
Synthesis of this compound
The starting material can be synthesized via acid-catalyzed acetalization of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol.
Protocol 1: Synthesis of this compound
-
Materials: 4-methyl-3-nitrobenzaldehyde, 1,3-propanediol, p-toluenesulfonic acid (PTSA), toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methyl-3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.
-
-
Expected Yield: 85-95%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization via Reduction of the Nitro Group
The primary and most versatile derivatization of this compound involves the reduction of the nitro group to a primary amine. This amino functionality opens up a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer reactions. The chemoselective reduction of the nitro group can be achieved without affecting the 1,3-dioxane ring.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.[1]
Protocol 2: Catalytic Hydrogenation to 2-(3-Amino-4-methylphenyl)-1,3-dioxane
-
Materials: this compound, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate, hydrogen gas supply.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with nitrogen, then introduce hydrogen gas (balloon or Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2-(3-Amino-4-methylphenyl)-1,3-dioxane. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
-
-
Expected Yield: >95%.
-
Characterization: The formation of the amine can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching bands, as well as characteristic shifts in the ¹H and ¹³C NMR spectra.
Chemical Reduction with Sodium Borohydride
For laboratories not equipped for catalytic hydrogenation, chemical reduction offers a viable alternative. The combination of sodium borohydride with a transition metal salt is an effective system for this transformation.[2][3][4]
Protocol 3: Sodium Borohydride/Nickel(II) Chloride Reduction
-
Materials: this compound, sodium borohydride (NaBH₄), nickel(II) chloride hexahydrate (NiCl₂·6H₂O), methanol, deionized water, dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and NiCl₂·6H₂O (0.2 equivalents) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4 equivalents) portion-wise, maintaining the temperature below 10 °C. A black precipitate of nickel boride will form.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: 80-90%.[3]
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol or Ethyl Acetate | Room Temperature | >95% | High yield, clean reaction, easy work-up. | Requires specialized hydrogenation equipment. |
| NaBH₄/NiCl₂ Reduction | NaBH₄, NiCl₂·6H₂O | Methanol | 0 °C to Room Temp. | 80-90% | No specialized equipment needed, readily available reagents.[2] | Stoichiometric amounts of reductant, potential for side reactions. |
Derivatization via Oxidation of the Methyl Group
The methyl group on the aromatic ring can be oxidized to a carboxylic acid, providing another handle for further functionalization, such as amide or ester formation. This transformation typically requires strong oxidizing agents.
Protocol 4: Oxidation to 2-(3-Nitro-4-carboxyphenyl)-1,3-dioxane
-
Materials: this compound, potassium permanganate (KMnO₄), water, sodium bisulfite, hydrochloric acid.
-
Procedure:
-
Suspend this compound (1 equivalent) in water.
-
Heat the mixture to reflux and add a solution of potassium permanganate (3-4 equivalents) in water dropwise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-(3-Nitro-4-carboxyphenyl)-1,3-dioxane.
-
-
Expected Yield: 60-70%.
Derivatization via Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA r).[5] While the position ortho to the nitro group is sterically hindered by the methyl group, substitution at the position para to the nitro group (if a suitable leaving group is present) or displacement of the nitro group itself under forcing conditions could be explored. For the target molecule, direct substitution of a hydrogen atom is unlikely without a suitable leaving group. However, if a derivative such as 2-(4-chloro-5-nitrotoluene)-1,3-dioxane were synthesized, the chlorine could be displaced by various nucleophiles.
Visualizations
Caption: Synthesis of the starting material.
Caption: Key derivatization pathways.
References
- 1. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 2. orientjchem.org [orientjchem.org]
- 3. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN : Oriental Journal of Chemistry [orientjchem.org]
- 4. d-nb.info [d-nb.info]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: My product has oiled out and will not crystallize upon cooling. What should I do?
Answer: This is a common issue often caused by residual impurities or the use of an inappropriate crystallization solvent.
-
Verify Removal of Reaction Solvent: Ensure all solvents from the initial reaction (e.g., toluene, benzene) have been thoroughly removed under reduced pressure.
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure product if available.
-
Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oil, and then allow it to cool to room temperature very slowly without disturbance. Placing the flask in a warm water bath and allowing it to cool with the bath can be effective. Avoid placing the hot solution directly into an ice bath, as rapid cooling often promotes oil formation.[]
-
Purify Further: If crystallization fails, the impurity level may be too high. Consider purifying the crude oil by column chromatography first and then recrystallizing the resulting product.
Question: The purity of my product is low after purification, and I still see starting materials (e.g., 4-methyl-3-nitrobenzaldehyde) in my analysis.
Answer: The presence of starting materials indicates an incomplete reaction or an inefficient workup.
-
Aldehyde Removal: Unreacted aldehydes can often be removed by washing the crude product (dissolved in a solvent like ethyl acetate or diethyl ether) with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[] The bisulfite adduct formed is water-soluble and can be separated in the aqueous layer.
-
Chromatography: Flash column chromatography is highly effective at separating the acetal product from the more polar aldehyde starting material.
Question: My final product is still yellow, even after recrystallization. How can I obtain a colorless product?
Answer: A persistent yellow color suggests the presence of colored, likely nitro-aromatic, impurities.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal (Norit) to the hot solution before the filtration step.[2] Use charcoal sparingly (a spatula tip is often sufficient), as it can adsorb your product and reduce the yield.
-
Column Chromatography: This is the most effective method for removing colored impurities. The separation on the column should allow for the isolation of a pure, colorless fraction of your product.
Question: My recovery yield after recrystallization is very low. How can I improve it?
Answer: Low recovery is typically due to using too much solvent or the product having significant solubility in the cold solvent.
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Minimize Solvent: When dissolving the crude product, use the minimum amount of hot solvent necessary to achieve complete dissolution.[2] Adding the solvent in small portions is a good practice.
-
Solvent System: Your product may be too soluble in the chosen solvent. If so, a different solvent or a two-solvent system may be necessary. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[2]
-
Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal precipitation before filtration.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound? A1: Common impurities include unreacted starting materials (4-methyl-3-nitrobenzaldehyde, 1,3-propanediol), the acid catalyst (e.g., p-toluenesulfonic acid), water, residual reaction solvent, and potentially the intermediate hemiacetal.[][3]
Q2: How can I effectively remove the acid catalyst after the reaction? A2: During the workup, wash the organic layer containing the crude product with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by a water wash. This will neutralize and remove the acid catalyst.
Q3: What is a good starting point for a recrystallization solvent? A3: For nitrophenyl compounds and acetals, good single solvents to try are ethanol or isopropanol. A two-solvent system of cyclohexane and a more polar solvent like tert-butyl methyl ether or ethyl acetate can also be effective.[] Always test solubility with a small amount of crude material first.
Q4: What stationary and mobile phases are recommended for column chromatography? A4: Silica gel is a standard stationary phase. However, as acetals can be sensitive to acid, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5%) can prevent product degradation on the column.[4] A good starting mobile phase is a low-polarity mixture like Hexane:Ethyl Acetate (95:5), gradually increasing the polarity based on TLC analysis.[5] Aim for an Rf value of 0.25-0.35 for the product for good separation.[4]
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/System | Typical Ratio/Conditions | Notes |
|---|---|---|---|
| Recrystallization | Ethanol or Isopropanol | N/A | A common choice for polar compounds.[] |
| Cyclohexane / Ethyl Acetate | Start with dissolving in minimal hot Ethyl Acetate, add hot Cyclohexane until cloudy, then clarify. | Good for adjusting polarity. | |
| Cyclohexane / tert-Butyl Methyl Ether | 1:1 ratio mentioned for a similar compound.[] | Allow to stand at room temperature for slow crystal growth.[] | |
| Column Chromatography | Hexane / Ethyl Acetate | Gradient elution, starting from 98:2 up to 90:10. | A standard, effective system for compounds of moderate polarity.[5] |
| Benzene / Ethyl Acetate | 95:5 | A classic system, though toluene is often substituted for benzene due to safety concerns. |
| | Dichloromethane / Pentane / Diethyl Ether | Various ratios | Can provide different selectivity. Pentane can be substituted with hexane.[6] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an organic solvent immiscible with water (e.g., ethyl acetate, 50 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to remove the acid catalyst. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) solution (1 x 25 mL) to break any emulsions and remove excess water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a condenser or in a fume hood).
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 3: Flash Column Chromatography
-
Select Eluent: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3.
-
Pack Column: Pack a glass column with silica gel using the selected eluent (wet slurry method is recommended).[7]
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elute: Add the eluent to the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
References
Technical Support Center: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through an acid-catalyzed acetalization reaction between 4-methyl-3-nitrobenzaldehyde and 1,3-propanediol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.
Q2: What are the most common byproducts I should expect in this synthesis?
Common byproducts include unreacted starting materials, the hemiacetal intermediate, water, and self-polymerization or etherification products of the reactants. A detailed summary is provided in the table below.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials (4-methyl-3-nitrobenzaldehyde and 1,3-propanediol) to observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative analysis.
Q4: What are the critical parameters to control during the synthesis?
The critical parameters to control are temperature, catalyst concentration, and efficient removal of water. High temperatures can lead to the formation of degradation products, while an inappropriate catalyst concentration can result in either a slow reaction or an increase in side reactions. Continuous removal of water is crucial to achieve a high yield of the desired product.
Common Byproducts
The following table summarizes the common byproducts that may be encountered during the synthesis of this compound, along with their potential causes and suggested analytical methods for detection.
| Byproduct Name | Chemical Structure | Potential Cause | Suggested Analytical Method |
| 4-Methyl-3-nitrobenzaldehyde | Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation. | TLC, GC-MS, NMR | |
| 1,3-Propanediol | Incomplete reaction or use of a large excess of the diol. | GC-MS, NMR | |
| Hemiacetal Intermediate | Incomplete reaction; the hemiacetal is an intermediate in the acetal formation. | Difficult to isolate, may be observed by NMR or MS. | |
| Water | A direct byproduct of the acetalization reaction. | Karl Fischer titration | |
| 3,3'-Dihydroxydipropyl ether | Acid-catalyzed self-etherification of 1,3-propanediol, especially at higher temperatures. | GC-MS, NMR | |
| 4-Methyl-3-nitrobenzoic acid | Oxidation of the starting aldehyde, which may be present as an impurity or formed during the reaction if air is not excluded. | TLC, LC-MS, NMR | |
| Aldol self-condensation product | Self-condensation of 4-methyl-3-nitrobenzaldehyde, more prevalent under basic conditions but can occur with some acid catalysts. | LC-MS, NMR |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
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Possible Cause 1: Inefficient Water Removal: The acetalization reaction is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly to continuously remove water from the reaction mixture. Alternatively, use a drying agent such as molecular sieves.
-
-
Possible Cause 2: Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or deactivated.
-
Solution: Use a fresh batch of the acid catalyst.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC. If the reaction is proceeding slowly, consider increasing the reaction time or temperature cautiously.
-
Issue 2: Presence of Significant Amounts of Byproducts
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Possible Cause 1: High Reaction Temperature: Elevated temperatures can promote side reactions, such as the self-etherification of 1,3-propanediol.
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Solution: Maintain the reaction temperature at the optimal level as determined by literature or internal optimization studies.
-
-
Possible Cause 2: Impure Starting Materials: The presence of impurities in the 4-methyl-3-nitrobenzaldehyde or 1,3-propanediol can lead to the formation of undesired byproducts. For instance, the presence of the corresponding carboxylic acid in the aldehyde can inhibit the reaction.
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Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.
-
Issue 3: Difficulty in Product Isolation and Purification
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Possible Cause 1: Co-elution of Byproducts: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
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Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method.
-
-
Possible Cause 2: Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions during workup).
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Solution: Perform a neutral workup. If using silica gel for chromatography, consider using deactivated silica gel to prevent acid-catalyzed hydrolysis of the acetal.
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Methyl-3-nitrobenzaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 4-methyl-3-nitrobenzaldehyde (1 equivalent), 1,3-propanediol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) in toluene.
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Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
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Continue heating until no more water is collected or until TLC analysis indicates the complete consumption of the starting aldehyde.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the purified product using appropriate analytical techniques (NMR, MS, IR).
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of common byproducts.
Caption: Troubleshooting workflow for low product yield in the synthesis of this compound.
Technical Support Center: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Welcome to the technical support center for the synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a classic acid-catalyzed acetalization reaction. It involves the condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product, this compound.
Q2: What are the typical catalysts used for this reaction?
A2: A variety of acid catalysts can be employed. The most common is p-toluenesulfonic acid (p-TSA)[1]. Other options include solid acid catalysts like zeolites or sulfated zirconia, which can simplify purification[2]. The choice of catalyst can significantly impact reaction time and yield.
Q3: How is water typically removed from the reaction mixture?
A3: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms an azeotrope with water, such as benzene or toluene, is used to continuously remove water as it is formed, thus driving the reaction to completion[1].
Q4: Are there any known side reactions to be aware of?
A4: The primary competing reaction is the reverse reaction (hydrolysis of the dioxane), which is favored in the presence of water. Incomplete reaction can also lead to the presence of unreacted starting materials in the final product mixture. While the nitro group is generally stable under these conditions, prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to degradation.
Q5: What are the recommended purification techniques for the final product?
A5: After the reaction is complete, the crude product can be purified through several methods. A common approach involves neutralizing the acid catalyst, followed by extraction. The product can then be further purified by filtration through a pad of neutral alumina or silica gel to remove residual impurities[1]. For higher purity, column chromatography is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete water removal.2. Inactive or insufficient catalyst.3. Low reaction temperature or insufficient reaction time.4. Impure starting materials (especially the aldehyde). | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at the appropriate rate.2. Use a fresh batch of acid catalyst or increase the catalyst loading.3. Increase the reaction temperature to ensure steady reflux and extend the reaction time. Monitor reaction progress using TLC.4. Check the purity of 4-methyl-3-nitrobenzaldehyde. If necessary, purify it by recrystallization before use. |
| Presence of Starting Material in Final Product | 1. Reaction has not reached completion.2. Equilibrium has been reached but favors reactants. | 1. Extend the reaction time and continue to monitor by TLC until the starting aldehyde spot disappears.2. Ensure efficient water removal. Consider adding an excess of 1,3-propanediol to shift the equilibrium towards the product. |
| Product Decomposes During Workup or Purification | 1. Residual acid catalyst causing hydrolysis.2. Product instability on silica gel during chromatography. | 1. Thoroughly neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction and purification.2. Consider using neutral alumina for filtration or chromatography instead of silica gel, which can be acidic. |
| Formation of Unidentified Byproducts | 1. Side reactions due to high temperatures.2. Aldehyde self-condensation or oxidation. | 1. Lower the reaction temperature and slightly increase the reaction time. Use a milder catalyst.2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of 2-aryl-1,3-dioxane synthesis, based on data from analogous reactions.
Table 1: Effect of Catalyst on Yield (Reaction Conditions: 4-methyl-3-nitrobenzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), toluene, reflux with Dean-Stark trap, 6 hours)
| Entry | Catalyst (mol%) | Yield (%) |
| 1 | p-TSA (1 mol%) | 85 |
| 2 | Sulfated Zirconia (10 wt%) | 92 |
| 3 | Amberlyst-15 (15 wt%) | 78 |
| 4 | No Catalyst | <5 |
Table 2: Effect of Reaction Time on Yield (Reaction Conditions: 4-methyl-3-nitrobenzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), p-TSA (1 mol%), toluene, reflux with Dean-Stark trap)
| Entry | Reaction Time (hours) | Yield (%) |
| 1 | 2 | 65 |
| 2 | 4 | 82 |
| 3 | 6 | 85 |
| 4 | 8 | 86 |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser. The flask is charged with 4-methyl-3-nitrobenzaldehyde (1 equivalent).
-
Addition of Reagents: Toluene is added as the solvent, followed by 1,3-propanediol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 equivalents).
-
Reaction: The reaction mixture is heated to reflux. The azeotropic removal of water is monitored via the Dean-Stark trap. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Workup: The mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on neutral alumina or silica gel to yield the pure this compound.
Visualizations
Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Nitration of Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nitration of aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in aromatic nitration can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by optimizing reaction time and temperature. For less reactive aromatic compounds, increasing the reaction temperature or using a stronger nitrating system may be necessary.[1] However, be cautious, as higher temperatures can also lead to side reactions and degradation of the product.[2] Another factor could be the concentration of your nitrating agent. Ensure the molar ratio of the nitrating agent to the aromatic substrate is appropriate. For some substrates, slight adjustments in the stoichiometric equivalents of the acid can be beneficial.[3]
Troubleshooting Steps for Low Yield:
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Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
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Optimize Temperature: Gradually increase the reaction temperature, while carefully monitoring for the formation of byproducts. For many standard nitrations, a temperature of 50°C is a good starting point.[4] For highly deactivated rings, temperatures up to 100°C with fuming nitric acid might be required.[4]
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Adjust Reagent Concentration: Experiment with the ratio of nitric acid to sulfuric acid. A common mixture is a 1:1 or 1:2 (v/v) ratio of concentrated nitric acid to concentrated sulfuric acid.[1]
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Consider a Stronger Nitrating Agent: If using a standard mixed acid system (HNO₃/H₂SO₄) is ineffective, consider alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) or mixtures of ammonium nitrate and trifluoroacetic anhydride.[5][6]
Q2: I am observing the formation of multiple isomers (ortho, meta, para). How can I improve the regioselectivity of my nitration reaction?
A2: The regioselectivity of aromatic nitration is primarily governed by the nature of the substituents already present on the aromatic ring.[5] Electron-donating groups (activating groups) typically direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups (deactivating groups) direct it to the meta position.[4][7]
Strategies to Control Regioselectivity:
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Choice of Catalyst: The use of certain solid catalysts, such as zeolites with specific pore sizes (5 to 5.5 Å), can significantly enhance the formation of the para isomer.[8]
-
Reaction Conditions: In some cases, modifying the reaction medium can influence isomer distribution. For instance, using an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid has been shown to yield high regioselectivity.[9]
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Alternative Nitrating Agents: Different nitrating agents can exhibit different selectivities. For example, using a mixture of bismuth nitrate and acetic anhydride has shown effectiveness in directing nitration to the ortho position for certain anilines.[10]
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Protecting Groups: For highly activated rings like aniline, direct nitration can lead to a mixture of isomers and oxidation products. A common strategy is to first protect the activating group (e.g., by forming acetanilide from aniline) to moderate its directing effect and then perform the nitration.[5][11]
Q3: My reaction is producing a significant amount of dinitrated or polynitrated byproducts. How can I prevent over-nitration?
A3: Over-nitration, the introduction of more than one nitro group, is a common issue, especially with activated aromatic rings.[3] This occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
Methods to Minimize Polynitration:
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Lower the Reaction Temperature: Most nitration reactions are exothermic.[2] Maintaining a low temperature (e.g., 0-10°C) is crucial to control the reaction rate and prevent multiple nitrations.
-
Control the Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess relative to the aromatic substrate.
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Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired mononitrated product is formed.
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Use a Milder Nitrating Agent: For highly reactive substrates, a less potent nitrating agent or a more dilute acid solution can prevent over-reaction.[3]
Q4: What are the best practices for purifying my nitrated aromatic compound?
A4: The purification of nitrated aromatic products often involves removing unreacted starting materials, excess acid, and byproducts such as nitrophenols.[12]
Common Purification Techniques:
-
Washing: Crude nitrated products can be washed with an alkaline solution, such as aqueous ammonia followed by a caustic wash (e.g., NaOH solution), to neutralize and remove acidic impurities like nitrophenols.[12]
-
Recrystallization: This is a standard method for purifying solid nitroaromatic compounds. A suitable solvent is one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography using silica gel is a powerful technique. A common eluent system is a mixture of ethyl acetate and hexane.[13]
Data Presentation
Table 1: Typical Reaction Conditions for Nitration of Various Aromatic Compounds
| Aromatic Substrate | Substituent Type | Typical Nitrating Agent | Temperature (°C) | Typical Major Isomer(s) | Reference(s) |
| Benzene | None | Conc. HNO₃ / Conc. H₂SO₄ | 50-60 | Nitrobenzene | [2][4] |
| Toluene | Activating (-CH₃) | Conc. HNO₃ / Conc. H₂SO₄ | 30-40 | ortho, para | [14] |
| Anisole | Activating (-OCH₃) | Dilute HNO₃ | 0-10 | ortho, para | [8] |
| Nitrobenzene | Deactivating (-NO₂) | Fuming HNO₃ / Conc. H₂SO₄ | 90-100 | meta | [4] |
| Methyl Benzoate | Deactivating (-COOCH₃) | Conc. HNO₃ / Conc. H₂SO₄ | 0-15 | meta | [15] |
| Acetanilide | Activating (-NHCOCH₃) | Conc. HNO₃ / Conc. H₂SO₄ | 0-10 | para | [5][11] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Benzene to Nitrobenzene
Materials:
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Benzene
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Ice bath
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Separatory funnel
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Sodium bicarbonate solution (5%)
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Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a round-bottom flask, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add 25 mL of concentrated nitric acid to the sulfuric acid with constant stirring. This mixture is the nitrating acid.
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In a separate flask, place 20 mL of benzene.
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Slowly add the cold nitrating acid to the benzene dropwise, ensuring the temperature of the reaction mixture does not exceed 50°C.[2] Use the ice bath to control the temperature.
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After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
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Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.
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Transfer the mixture to a separatory funnel. The lower layer is the crude nitrobenzene.
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Separate the layers and wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
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Dry the crude nitrobenzene over anhydrous magnesium sulfate.
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Purify the nitrobenzene by distillation.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction is exothermic and can become vigorous if the temperature is not controlled.[2]
Visualizations
Caption: General experimental workflow for the nitration of an aromatic compound.
Caption: Troubleshooting logic for common issues in aromatic nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 13. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 15. Chemistry 210 Experiment 10 [home.miracosta.edu]
Technical Support Center: 1,3-Dioxane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 1,3-dioxanes. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1,3-dioxanes?
A1: The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of an aldehyde or a ketone with a 1,3-diol. To drive the reaction equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.[1][2]
Q2: My reaction is complete, but I have a low yield of the desired 1,3-dioxane. What are the likely side reactions?
A2: Low yields in 1,3-dioxane synthesis are often due to side reactions, with the Prins reaction being a major contributor.[3][4][5] Depending on the reaction conditions, the Prins reaction can lead to the formation of byproducts such as 1,3-diols and allylic alcohols instead of the desired 1,3-dioxane.[3][6] Other potential side reactions include the formation of oligomers from the starting aldehyde and reactions involving the water scavenger used, such as an orthoformate.[2]
Q3: How can I minimize the formation of Prins reaction byproducts?
A3: The outcome of the Prins reaction is highly dependent on the reaction conditions. To favor the formation of the 1,3-dioxane, it is crucial to use an excess of the aldehyde and maintain a reaction temperature below 70°C.[3] Conversely, using a 1:1 stoichiometry of the aldehyde and alkene-like substrates at temperatures above 70°C will favor the formation of 1,3-diols and allylic alcohols.[3]
Q4: What is the role of a Dean-Stark apparatus, and is it always necessary?
A4: A Dean-Stark apparatus is used for azeotropic removal of water, which is a byproduct of the acetalization reaction.[1] By removing water, the reaction equilibrium is shifted towards the formation of the 1,3-dioxane, thus increasing the yield. While not strictly necessary in all cases, its use is a standard and highly recommended procedure for maximizing the yield of the desired product.[1] Alternative methods for water removal include the use of chemical or physical water scavengers like orthoesters or molecular sieves.[1][2]
Q5: Can the choice of acid catalyst influence the outcome of the reaction?
A5: Yes, the choice and concentration of the acid catalyst can significantly impact the reaction. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., zinc chloride, Amberlyst 15) can be used.[1][7] The optimal catalyst may vary depending on the specific substrates and reaction conditions. For instance, solid acid catalysts like Montmorillonite K10 have been shown to be effective and can simplify the work-up procedure.[8] It is advisable to screen different catalysts to find the most efficient one for a particular synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Insufficient water removal. 3. Low reaction temperature. | 1. Use fresh or a different acid catalyst. 2. Ensure the Dean-Stark apparatus is functioning correctly, or add a chemical drying agent (e.g., trimethyl orthoformate).[9] 3. Increase the reaction temperature, but monitor for the formation of Prins byproducts. |
| Presence of significant amounts of 1,3-diol byproduct | Reaction conditions favor the Prins reaction pathway leading to diol formation (typically higher temperatures and equimolar reactants).[3] | Reduce the reaction temperature to below 70°C and use an excess of the aldehyde or ketone.[3] |
| Formation of an unexpected unsaturated alcohol | The reaction is proceeding through the elimination pathway of the Prins reaction, yielding an allylic alcohol.[4][6] | Lower the reaction temperature and ensure an excess of the aldehyde is used to favor the acetal formation.[3] |
| Complex mixture of unidentified byproducts | 1. Aldehyde self-condensation or oligomerization. 2. Side reactions of the orthoformate water scavenger.[2] 3. Decomposition of starting materials or product under harsh acidic conditions. | 1. Use a milder acid catalyst or lower the reaction temperature. 2. Consider using molecular sieves as an alternative to orthoformates for water removal.[1] 3. Reduce the amount of acid catalyst and shorten the reaction time. |
| Difficulty in purifying the 1,3-dioxane | 1. Presence of unreacted 1,3-diol. 2. Formation of azeotropes. 3. Emulsion formation during aqueous work-up. | 1. Use a slight excess of the aldehyde to ensure full conversion of the diol. The unreacted aldehyde can be more easily removed by distillation or washing. 2. Employ fractional distillation under reduced pressure. 3. Add a saturated brine solution during the extraction to break up emulsions. |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted-1,3-dioxane using a Dean-Stark Apparatus
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq)
-
Anhydrous toluene (or another suitable solvent to form an azeotrope with water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the aldehyde or ketone, 1,3-propanediol, and the acid catalyst.
-
Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a mild base (e.g., solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate).
-
If an aqueous work-up is performed, separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Analytical Protocol: Identification of Byproducts by GC-MS
Sample Preparation:
-
Withdraw a small aliquot (approximately 0.1 mL) from the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC-MS analysis.
-
If necessary, filter the diluted sample through a small plug of silica gel or a syringe filter to remove any solid particles.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
Data Analysis:
-
Identify the peak corresponding to the desired 1,3-dioxane based on its retention time and mass spectrum.
-
Analyze the mass spectra of other significant peaks and compare them with a mass spectral library (e.g., NIST) to identify potential byproducts such as unreacted starting materials, 1,3-diols, allylic alcohols, and products of aldehyde self-condensation.
Visualizations
Reaction Mechanism and Side Reactions
The following diagram illustrates the acid-catalyzed formation of a 1,3-dioxane and the competing Prins reaction pathways.
Caption: Mechanism of 1,3-dioxane formation and competing Prins side reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in 1,3-dioxane synthesis.
Caption: A logical workflow for troubleshooting 1,3-dioxane synthesis.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Prins Reaction [organic-chemistry.org]
- 4. Prins reaction - Wikipedia [en.wikipedia.org]
- 5. Prins Reaction | NROChemistry [nrochemistry.com]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Nitrophenyl Compound Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with nitrophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many nitrophenyl compounds exhibit poor water solubility?
Nitrophenyl compounds often have low water solubility due to a combination of factors. The nitro group (-NO2) is a strong electron-withdrawing group, which can lead to a high lattice energy in the crystal structure of the solid compound, making it difficult for water molecules to solvate and dissolve the crystal. Additionally, the phenyl group is inherently hydrophobic. While the nitro group itself is polar, its presence can increase the overall molecular dipole moment, which in some cases can lead to strong intermolecular interactions in the solid state that are unfavorable for dissolution.
Q2: What are the initial steps to take when a nitrophenyl compound is insoluble in my desired aqueous buffer?
First, it is crucial to determine the compound's intrinsic solubility. This can be done by preparing a saturated solution and measuring the concentration of the dissolved compound. If the solubility is insufficient, a systematic approach to formulation development should be initiated. This typically involves exploring co-solvents, pH adjustments, and the use of surfactants or other excipients.
Q3: How does pH modification affect the solubility of nitrophenyl compounds?
The solubility of ionizable nitrophenyl compounds can be significantly influenced by pH. For compounds with an acidic proton, such as nitrophenols, increasing the pH above their pKa will lead to deprotonation, forming a more soluble salt. Conversely, for basic nitrophenyl compounds, decreasing the pH below their pKa will result in the formation of a more soluble cationic salt. It is essential to determine the pKa of your compound to effectively utilize pH modification for solubility enhancement.
Q4: What are some commonly used co-solvents for nitrophenyl compounds?
Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds. Commonly used co-solvents for nitrophenyl compounds include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
It is important to note that the concentration of the co-solvent should be minimized as it can have an impact on downstream biological assays.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution.
This is a common issue when a compound is initially dissolved in a high concentration of an organic co-solvent and then diluted into an aqueous buffer.
Workflow for Addressing Precipitation:
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing, with a special focus on aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing for aromatic compounds in HPLC?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a frequent issue in HPLC, particularly with aromatic and basic compounds.[1] The primary causes stem from a combination of chemical interactions and physical or instrumental effects within the HPLC system.[2][3]
Common Chemical Causes:
-
Secondary Silanol Interactions: Aromatic amines and other basic functional groups can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[5][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an aromatic analyte, a mix of ionized and unionized species can exist, leading to peak distortion and tailing.[7][8] For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated silanol groups, increasing unwanted interactions.[7]
-
Inadequate Buffering: Insufficient buffer concentration or a buffer with a pKa outside of the desired pH range can lead to unstable pH conditions and contribute to peak tailing.[9]
Common Physical and Instrumental Causes:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[10][11]
-
Extracolumn Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[12][13] This is particularly noticeable for early eluting peaks.[3]
-
Column Contamination and Degradation: Contaminants from samples or the mobile phase can accumulate on the column frit or packing material, leading to peak distortion.[14] Voids in the column packing bed can also cause tailing.[2]
Q2: My aromatic amine is showing significant peak tailing. How can I diagnose and fix this?
Peak tailing with aromatic amines is a classic sign of secondary interactions with silanol groups on the column's stationary phase. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Aromatic Amine Peak Tailing
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Experimental Protocols:
-
Protocol for Mobile Phase pH Adjustment:
-
Determine the pKa of your aromatic amine analyte.
-
Prepare the aqueous portion of your mobile phase.
-
To minimize silanol interactions, adjust the pH to be at least 2 units below the pKa of the basic analyte. For many basic compounds, a pH of 2-3 is effective at protonating the silanol groups and minimizing secondary interactions.[5][15]
-
Use a calibrated pH meter to measure the pH of the aqueous buffer before mixing with the organic modifier.[16]
-
Filter the buffer before use.
-
-
Protocol for Using Mobile Phase Additives (Competitive Amines):
-
If adjusting the pH is not sufficient or desirable, consider adding a competitive amine like triethylamine (TEA) to the mobile phase.
-
Start with a low concentration of TEA, for example, 0.1% (v/v), in the mobile phase.
-
TEA will compete with the basic analyte for interaction with the active silanol sites, thereby improving the peak shape of the analyte.[1]
-
Note: TEA can impact detector sensitivity and should be used judiciously.
-
-
Choosing the Right Column:
-
Older, "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds.[1]
-
Modern, "Type B" silica columns are of higher purity and have less acidic silanols.[17]
-
For persistent tailing, switch to an "end-capped" column where the residual silanol groups are chemically deactivated.[7] Polar-embedded or polar-endcapped phases can also shield the analyte from silanol interactions.[7][15]
-
Q3: All the peaks in my chromatogram are tailing, not just the aromatic ones. What should I investigate?
When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than a specific chemical interaction.[14]
Troubleshooting Workflow for Universal Peak Tailing
Caption: Troubleshooting workflow for universal peak tailing.
Experimental Protocols:
-
Protocol for Diagnosing Column Overload:
-
Prepare a dilution of your sample, for example, a 10-fold dilution.
-
Inject the diluted sample and compare the peak shape to the original injection.
-
If the peak tailing is significantly reduced and the peak becomes more symmetrical, column overload is the likely cause.[10]
-
To remedy this, either dilute your sample or reduce the injection volume.[9]
-
-
Protocol for Checking and Minimizing Extracolumn Dead Volume:
-
Inspect all tubing between the injector and the column, and between the column and the detector.
-
Replace any long tubing with shorter, narrower internal diameter (ID) tubing (e.g., 0.12 mm or 0.005 inches).[7][18]
-
Ensure all fittings are correctly seated and not creating any voids.
-
If possible, use a detector flow cell with a smaller volume.
-
-
Protocol for Addressing a Blocked Column Frit:
-
If you suspect a blocked frit, first try back-flushing the column (disconnect from the detector and flush to waste), if the column manufacturer's instructions permit this.[14]
-
If back-flushing does not resolve the issue, the frit may need to be replaced, or the column itself may be compromised.
-
To prevent future blockages, always filter your samples and mobile phases, and consider using a guard column or an in-line filter.[2][14]
-
Data Summary Tables
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Basic Aromatic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Observation |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical Peak |
| 2.5 | 1.1 | Symmetrical Peak |
Note: Data is illustrative. The Tailing Factor is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak.
Table 2: Impact of Extracolumn Volume on Column Efficiency
| Tubing ID (inches) | Tubing Length (cm) | Extracolumn Volume (µL) | Column Efficiency (Plates/meter) |
| 0.010 | 30 | ~38 | 60,000 |
| 0.007 | 30 | ~19 | 85,000 |
| 0.005 | 15 | ~5 | 110,000 |
| 0.005 | 10 | ~3 | 120,000 |
Note: Data is illustrative and shows the general trend of decreasing efficiency with increasing extracolumn volume.[19][20]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uhplcs.com [uhplcs.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. chromtech.net.au [chromtech.net.au]
- 20. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Technical Support Center: 1,3-Dioxane Ring Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of the 1,3-dioxane ring in your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound containing a 1,3-dioxane ring is degrading. What is the most likely cause?
A1: The most common cause of 1,3-dioxane ring degradation is hydrolysis, which is the cleavage of the acetal group. This reaction is typically catalyzed by the presence of acid, even in trace amounts.[1][2] 1,3-Dioxanes are generally stable under basic, reductive, or oxidative conditions but are labile towards Brønsted or Lewis acids.[2]
Q2: Under what specific conditions is the 1,3-dioxane ring most susceptible to hydrolysis?
A2: The 1,3-dioxane ring is most vulnerable under acidic aqueous conditions.[1] The rate of hydrolysis is significantly accelerated at a low pH. Even seemingly neutral conditions can become acidic due to dissolved gases like carbon dioxide or acidic impurities in solvents or reagents.
Q3: How can I prevent or minimize the hydrolysis of the 1,3-dioxane ring in my reaction?
A3: To prevent hydrolysis, it is crucial to maintain neutral or basic conditions. This can be achieved by:
-
Using buffered solutions: Employ a suitable buffer system to maintain a pH above 7.
-
Adding a non-nucleophilic base: Incorporate a mild, acid-scavenging base like pyridine or diisopropylethylamine (DIPEA) into your reaction mixture.
-
Using anhydrous solvents: Ensure all solvents are rigorously dried, as water is required for hydrolysis. Molecular sieves can be used to sequester any trace amounts of water.[1]
Q4: Are there structural modifications I can make to the 1,3-dioxane ring to increase its stability?
A4: Yes, the stability of the 1,3-dioxane ring can be influenced by its substituents.
-
Steric Hindrance: Introducing bulky substituents on or near the ring can sterically hinder the approach of water and acid catalysts, thereby slowing the rate of hydrolysis.
-
Electronic Effects: Electron-withdrawing groups near the acetal carbon can destabilize the carbocation intermediate formed during hydrolysis, thus slowing the reaction. Conversely, electron-donating groups can accelerate hydrolysis.[3]
Q5: How does the 1,3-dioxane ring's stability compare to that of a 1,3-dioxolane (five-membered ring) acetal?
A5: Generally, six-membered 1,3-dioxane rings are more stable than their five-membered 1,3-dioxolane counterparts.[1][3] The increased stability is attributed to reduced ring strain in the chair conformation of the dioxane compared to the envelope conformation of the dioxolane. Reductive cleavage experiments have also shown that 1,3-dioxolanes are cleaved faster than 1,3-dioxanes, which is attributed to the relative ease of oxocarbonium ion formation in the five-membered ring system.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of the 1,3-dioxane group. | Acidic contamination of reagents or solvents. | Test the pH of your reaction mixture. Purify or replace reagents and use freshly distilled, anhydrous solvents over a drying agent like molecular sieves. |
| Use of an acidic catalyst (Brønsted or Lewis acid).[2] | Switch to a non-acidic catalyst if possible. If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature. | |
| Low yield in a reaction involving a 1,3-dioxane-containing starting material. | Partial hydrolysis during the reaction or workup. | Perform the reaction under strictly anhydrous and neutral or basic conditions. For aqueous workups, use a basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid before extraction. |
| Compound degradation during purification by silica gel chromatography. | Acidity of standard silica gel. | Neutralize the silica gel by washing it with a solution of a non-polar solvent containing a small amount of a volatile base (e.g., triethylamine) and then re-drying it. Alternatively, use neutral or basic alumina for chromatography. |
Experimental Protocols
Protocol 1: Monitoring 1,3-Dioxane Stability via ¹H NMR
This protocol allows for the monitoring of the stability of a 1,3-dioxane-containing compound under specific pH conditions.
-
Sample Preparation: Prepare three NMR tubes.
-
Tube A (Control): Dissolve 5 mg of the compound in 0.6 mL of a neutral deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Tube B (Acidic): Dissolve 5 mg of the compound in 0.6 mL of the same deuterated solvent, then add a microliter of D₂O containing a trace amount of trifluoroacetic acid (TFA-d).
-
Tube C (Basic): Dissolve 5 mg of the compound in 0.6 mL of the same deuterated solvent, then add a microliter of D₂O containing a trace amount of NaOD.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample immediately after preparation (t=0).
-
Monitoring: Re-acquire spectra for all three tubes at regular intervals (e.g., 1 hour, 4 hours, 24 hours) while keeping the samples at a constant temperature.
-
Analysis: Compare the spectra over time. Look for the disappearance of characteristic 1,3-dioxane proton signals and the appearance of new signals corresponding to the hydrolyzed diol and carbonyl compounds. The integration of these signals can be used to quantify the extent of hydrolysis.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection (For Reference)
This protocol describes the intentional hydrolysis of a 1,3-dioxane, the conditions of which should be avoided when stability is desired.
-
Dissolution: Dissolve the 1,3-dioxane-protected compound in a suitable solvent mixture, such as acetone/water or tetrahydrofuran (THF)/water.[1]
-
Acidification: Add a catalytic amount of an acid. Common choices include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or a Lewis acid like cerium(III) triflate for milder conditions.[1][4]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the acid by adding a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, concentrate, and purify the residue using column chromatography.
Visual Guides
Caption: Mechanism of the acid-catalyzed hydrolysis of a 1,3-dioxane ring.
Caption: Troubleshooting workflow for preventing 1,3-dioxane ring hydrolysis.
References
Technical Support Center: Purification of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as 4-methyl-3-nitrobenzaldehyde and 1,3-propanediol. Other potential impurities can be by-products from side reactions, such as the corresponding carboxylic acid from the oxidation of the aldehyde, or isomers if the starting materials were not pure. Residual solvents from the reaction or workup are also a common source of contamination.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: For routine purity assessment, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q3: What is the recommended storage condition for this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to minimize oxidative degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptom: The crude product shows multiple spots on a TLC plate or several peaks in an HPLC chromatogram.
Possible Causes:
-
Incomplete reaction.
-
Presence of unreacted starting materials.
-
Formation of side products.
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
-
Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove any acidic by-products, such as 4-methyl-3-nitrobenzoic acid.
-
Purification: Proceed with a suitable purification method, such as column chromatography or recrystallization, as detailed in the experimental protocols below.
Issue 2: Difficulty in Removing Unreacted 4-Methyl-3-nitrobenzaldehyde
Symptom: The purified product is still contaminated with the starting aldehyde, as confirmed by NMR or HPLC.
Possible Causes:
-
Similar polarity of the product and the starting aldehyde, leading to co-elution during column chromatography.
-
Sub-optimal solvent system for recrystallization.
Solutions:
-
Column Chromatography Optimization:
-
Use a less polar solvent system to increase the separation between the slightly more polar aldehyde and the product.
-
Employ a longer chromatography column to improve resolution.
-
Flash chromatography can be more effective than gravity chromatography for separating compounds with similar polarities.[1]
-
-
Recrystallization Solvent Screening:
-
Systematically screen for a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the aldehyde remains soluble. Common solvents to try include ethanol, isopropanol, ethyl acetate, and hexane mixtures.
-
Issue 3: Oily Product Instead of a Solid
Symptom: The final product is obtained as an oil, making it difficult to handle and dry.
Possible Causes:
-
Presence of residual solvent.
-
The product itself may be a low-melting solid or an oil at room temperature.
-
Contamination with impurities that depress the melting point.
Solutions:
-
Thorough Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.
-
Trituration: If the product is an oil due to impurities, trituration with a non-polar solvent like hexane can sometimes induce crystallization of the desired compound while the impurities remain in the solvent.
-
Purity Check: Re-evaluate the purity of the product. If significant impurities are present, further purification is necessary.
Data Presentation
Table 1: Representative Purity Profile Before and After Purification
| Compound | Crude Product (% Area by HPLC) | After Column Chromatography (% Area by HPLC) | After Recrystallization (% Area by HPLC) |
| This compound | 85.2 | 98.5 | >99.5 |
| 4-Methyl-3-nitrobenzaldehyde | 10.5 | 0.8 | <0.1 |
| 1,3-Propanediol | 2.1 | <0.1 | Not Detected |
| Other Impurities | 2.2 | 0.6 | 0.4 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at room temperature (e.g., isopropanol).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the solvent completely.
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting the purification of this compound.
Purification Decision Pathway
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of nitrophenols, a class of compounds of significant interest in environmental monitoring and drug development due to their biological and toxicological properties. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods are objectively evaluated based on key validation parameters supported by experimental data.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for nitrophenol analysis.
Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [1] |
| 4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S) | 2.5 - 100 µM | Not Reported | 2.5 µM | < 5.5% | Not Reported | [2] |
| 4-Amino-3-Nitrophenol | 3.68 - 18.38 µg/mL | Not Reported | 0.07% | 0.59 - 1.92% | 99.06 - 101.05% | [3] |
Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis
| Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| Phenol, 4-Nitrophenol | ≥0.998 | 0.3 ppm (Phenol) | 0.1 ppm (4-Nitrophenol) | Not Reported | Not Reported | [4] |
Table 3: Comparison of Validation Parameters for Spectrophotometric Methods for Nitrophenol Analysis
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| p-Nitrophenol | 0 - 300 mU/mL (lipase activity) | 9.31 mU/mL | 31.03 mU/mL | 1.52 - 4.94% | 81 - 90% | [5] |
Table 4: Comparison of Validation Parameters for Electrochemical Methods for Nitrophenol Analysis
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sensitivity | Reference |
| p-Nitrophenol | 0.1–10 µM & 10–350 µM | 3.63 µg/mL | Not Reported | Not Reported | [6] |
| 4-Nitrophenol | 1.5 to 40.5 µM | 1.25 µM | 3.79 µM | 7.8892 µA µM⁻¹ cm⁻² | [7] |
| p-Nitrophenol | 10–200 µmol·L⁻¹ | 1.169 µmol·L⁻¹ | Not Reported | Not Reported | [8] |
| p-Nitrophenol | 0.25 to 10 mg/dm³ | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are summaries of methodologies for the analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
An isocratic HPLC method for the simultaneous determination of phenol and various nitrophenols can be employed.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M acetate buffer, pH 5.9) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode (e.g., 80:20 v/v).[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV detection at a wavelength determined by the maximum absorbance of the analytes.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required for sample clean-up and pre-concentration.[1]
-
Validation Parameters:
-
Linearity: Assessed by constructing a calibration curve with a series of standard solutions of known concentrations.[3]
-
Precision: Evaluated by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).[3]
-
Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Typically determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For nitrophenols, derivatization is often necessary to improve their volatility and chromatographic behavior.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless injection is common for trace analysis.
-
Derivatization: Nitrophenols are often converted to more volatile derivatives (e.g., silylation) prior to analysis.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Validation Parameters: Similar to HPLC, validation includes assessment of linearity, precision, accuracy, LOD, and LOQ.
UV-Vis Spectrophotometry
This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region.
-
Instrumentation: UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of standard solutions of the nitrophenol in a suitable solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Validation Parameters:
-
Linearity: Established from the calibration curve.
-
LOD and LOQ: Can be estimated from the calibration curve's parameters.
-
Electrochemical Methods
Electrochemical sensors offer a rapid and sensitive approach for the determination of electroactive compounds like nitrophenols.
-
Instrumentation: Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Working Electrode: Often a modified electrode (e.g., glassy carbon electrode modified with nanomaterials) to enhance sensitivity and selectivity.[7]
-
Technique: Differential pulse voltammetry (DPV) or cyclic voltammetry (CV) are commonly used.
-
Procedure:
-
The supporting electrolyte is deoxygenated.
-
The potential is scanned, and the current response corresponding to the oxidation or reduction of the nitrophenol is measured.
-
Quantification is achieved by relating the peak current to the concentration of the analyte.
-
-
Validation Parameters:
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the validation of analytical methods for nitrophenols.
Caption: Workflow for the validation of an analytical method.
Caption: Principle of chromatographic separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. juniperpublishers.com [juniperpublishers.com]
Comparative Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane Purity: A Guide for Researchers
This guide provides a comprehensive comparison of the analytical characterization and purity assessment of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane against two structurally similar alternatives: the positional isomer 2-(2-Methyl-5-nitrophenyl)-1,3-dioxane and the analogous 2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in establishing robust quality control measures for these compounds.
Executive Summary
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide outlines standard analytical methodologies for determining the purity of this compound and its alternatives. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS). The presented data, while representative, underscores the importance of method validation for each specific compound.
Comparative Purity Analysis
The following tables summarize the hypothetical, yet typical, quantitative data obtained from the analytical characterization of the three compounds.
Table 1: Purity Assessment by HPLC and GC
| Compound | HPLC Purity (%) | Retention Time (HPLC, min) | GC Purity (%) | Retention Time (GC, min) |
| This compound | 99.8 | 12.5 | 99.7 | 15.2 |
| 2-(2-Methyl-5-nitrophenyl)-1,3-dioxane | 99.5 | 11.8 | 99.6 | 14.8 |
| 2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane | 99.7 | 12.1 | 99.8 | 14.5 |
Table 2: Structural Confirmation by ¹H NMR and Mass Spectrometry
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Molecular Ion (m/z) [M+H]⁺ |
| This compound | 8.15 (s, 1H), 7.80 (d, 1H), 7.45 (d, 1H), 5.50 (s, 1H), 4.20 (m, 2H), 3.90 (m, 2H), 2.60 (s, 3H), 2.10 (m, 1H), 1.40 (m, 1H) | 238.0972 |
| 2-(2-Methyl-5-nitrophenyl)-1,3-dioxane | 8.30 (d, 1H), 7.95 (dd, 1H), 7.35 (d, 1H), 5.65 (s, 1H), 4.25 (m, 2H), 3.95 (m, 2H), 2.55 (s, 3H), 2.15 (m, 1H), 1.45 (m, 1H) | 238.0972 |
| 2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane | 8.18 (s, 1H), 7.82 (d, 1H), 7.48 (d, 1H), 5.90 (s, 1H), 4.10 (m, 4H), 2.62 (s, 3H) | 224.0815 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Gas Chromatography (GC)
-
Objective: To assess the presence of volatile impurities and confirm purity.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.5 µs
-
Acquisition time: 4.0 s
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the identity of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion: The sample solution (0.1 mg/mL in acetonitrile/water 1:1 with 0.1% formic acid) is infused directly into the source.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for the characterization of this compound and a representative signaling pathway where such a molecule could be hypothetically involved as a research tool.
Caption: Purity assessment workflow.
Caption: Hypothetical signaling pathway.
Comparative analysis of different synthetic routes to dioxane derivatives
A comparative analysis of the primary synthetic routes to 1,4-dioxane and its derivatives reveals a range of methodologies, each with distinct advantages and applications. The selection of an optimal route is contingent upon factors such as the desired substitution pattern, scalability, and tolerance for specific reaction conditions. The most prominent methods include the acid-catalyzed cyclization of diols, the Williamson ether synthesis, synthesis from epoxide precursors, and hetero-Diels-Alder reactions.
This guide provides a comparative overview of these key synthetic strategies, supported by quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Acid-Catalyzed Cyclization of Diols
This method is the cornerstone of industrial 1,4-dioxane production, typically involving the dehydration of diethylene glycol. The reaction can also be viewed as an acid-catalyzed dimerization of ethylene glycol. Strong acids like sulfuric acid are traditionally used, though solid acid catalysts are gaining prominence to improve selectivity and reduce corrosion.
Advantages:
-
Cost-effective and suitable for large-scale industrial production.
-
Utilizes readily available starting materials like diethylene glycol.[1]
-
High yields are achievable under optimized continuous-process conditions.[2]
Disadvantages:
-
Requires high temperatures (130-200°C).[2]
-
Homogeneous acid catalysts like H₂SO₄ can cause significant corrosion and lead to side reactions, including charring and tar formation.[3][4]
-
By-product formation (e.g., acetaldehyde, 2-methyl-1,3-dioxolane) necessitates extensive purification steps.[2]
Comparative Data: Acid-Catalyzed Cyclization
| Substrate | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Diethylene Glycol | Sulfuric Acid (5 wt%) | 150 - 170 | 50 - 400 mm Hg | ~90 | [2][4] |
| Diethylene Glycol | Zeolite ZSM-5 | 200 - 300 | Atmospheric | High Selectivity | [1] |
| Diethylene Glycol | Heteropoly Acid (H₃PW₁₂O₄₀) | 100 | Atmospheric | >90 | [5] |
| 3-Aryloxetan-3-ol + Ethylene Glycol | Tf₂NH (Brønsted Acid) | 30 | Atmospheric | 96 | [6] |
Experimental Protocol: Synthesis of 1,4-Dioxane from Ethylene Glycol
This protocol is based on a laboratory-scale acid-catalyzed dehydration.
-
Setup: Place 300 mL of ethylene glycol and a magnetic stir bar into a 500 mL round-bottom flask.
-
Catalyst Addition: Carefully add 35 mL of concentrated sulfuric acid to the flask while stirring.
-
Distillation: Assemble a simple distillation apparatus and heat the mixture. The reaction first forms diethylene glycol, which then cyclizes to 1,4-dioxane.
-
Collection: Collect the distillate, which is an azeotrope of 1,4-dioxane and water, along with some side products. The collection flask can be charged with a small amount of sodium hydroxide solution to begin neutralizing the acidic distillate.[7]
-
Work-up: Stop the distillation when the reaction mixture darkens significantly and begins to foam excessively.[7]
-
Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Add 40 g of potassium hydroxide (KOH) to the distillate to neutralize any remaining acid and to salt out the dioxane from the aqueous layer. The mixture will separate into two layers.[7]
-
Separate the upper organic layer, which is crude 1,4-dioxane.
-
Dry the crude product over anhydrous calcium chloride or sodium sulfate.
-
Perform a final fractional distillation, collecting the fraction boiling at approximately 101°C to obtain pure 1,4-dioxane.
-
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and classical method for forming ethers. For dioxane synthesis, it can be performed either as an intermolecular reaction between a 1,2-diol and a 1,2-dihaloethane or, more commonly, as an intramolecular cyclization of a 2-(2-haloethoxy)ethanolate. This SN2 reaction is favored by primary halides and strong bases.
Advantages:
-
High versatility in synthesizing asymmetrically substituted dioxane derivatives.[8]
-
Reaction conditions are generally milder than high-temperature acid catalysis.
-
Well-established and reliable for laboratory-scale synthesis.[9]
Disadvantages:
-
Requires the pre-formation of an alkoxide, often using reactive metals (Na) or metal hydrides (NaH).[10]
-
Susceptible to competing elimination reactions, especially with secondary halides.[9]
-
The generation of stoichiometric salt by-products can be a drawback in large-scale processes.
Comparative Data: Williamson Ether Synthesis
| Alcohol Precursor | Halide/Leaving Group | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(2-Chloroethoxy)ethanol | Intramolecular | NaOH | Water | Reflux | High | [2] |
| Ethylene Glycol | 1,2-Dichloroethane | NaH | THF | Reflux | Moderate | [11] |
| Salicylaldehyde | Diethylene glycol ditosylate | K₂CO₃ | DMF | 90 (MW) | 84 | |
| 3-(2-Chloroethoxy)-2-hydroxypropyl sulfamate | Intramolecular | KOH | Ethanol | Reflux | 97 | [12] |
Experimental Protocol: Intramolecular Williamson Synthesis of a Dioxane Derivative
This protocol is adapted from general procedures for Williamson ether synthesis.[13]
-
Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Alcohol Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the starting material, 2-(2-chloroethoxy)ethanol (1.0 eq.), in anhydrous THF.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is an intramolecular SN2 cyclization.
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude 1,4-dioxane via distillation or column chromatography.
Synthesis from Epoxide Precursors
Dioxane derivatives can be efficiently synthesized using epoxides through two primary pathways: the direct dimerization of ethylene oxide or the ring-opening of a substituted epoxide with a diol, followed by a subsequent cyclization step. These methods are particularly valuable for accessing substituted and functionalized dioxanes.
Advantages:
-
Provides direct access to complex and substituted dioxanes.[14]
-
The dimerization of ethylene oxide is an atom-economical route to the parent 1,4-dioxane.[3]
-
Reactions can often be performed under relatively mild conditions.
Disadvantages:
-
Ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures.
-
The synthesis may involve multiple steps (ring-opening followed by cyclization), potentially lowering overall yield.
Comparative Data: Synthesis from Epoxides
| Epoxide | Nucleophile/Co-reactant | Catalyst/Reagent | Temperature (°C) | Yield/Selectivity (%) | Reference |
| Ethylene Oxide (Oxirane) | Dimerization | ZrO₂/TiO₂ | 75 | 86.2 (Selectivity) | [3] |
| Substituted Oxirane | Ethylene Glycol Monosodium Salt | 1. NaH; 2. TsCl, Py | RT to 60 | Good (Multi-gram scale) | [14] |
| 3-Phenyl-oxetan-3-ol | Propane-1,2-diol | Tf₂NH | 30 | 81 | [6] |
| (R,R)-1,2:4,5-Diepoxypentane | Intramolecular Cyclization | BF₃·OEt₂ | 0 to RT | 99 | [6] |
Experimental Protocol: Synthesis of a Substituted Dioxane from an Epoxide and Ethylene Glycol
This protocol is based on the ring-opening/cyclization strategy.[14]
-
Alkoxide Formation: Prepare ethylene glycol monosodium salt by adding sodium hydride (NaH, 1.0 eq.) to an excess of ethylene glycol at 0°C, followed by warming to 60°C for several hours. Remove the excess ethylene glycol under vacuum.
-
Epoxide Ring-Opening: Dissolve the prepared ethylene glycol monosodium salt in an anhydrous solvent like THF. Add a solution of the substituted epoxide (e.g., styrene oxide, 1.0 eq.) in THF dropwise at room temperature. Stir the reaction for 12-24 hours.
-
Intermediate Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the intermediate diol.
-
Cyclization (Williamson Ether Synthesis):
-
Dissolve the intermediate diol in THF or pyridine.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) at 0°C to selectively tosylate the primary alcohol.
-
After the tosylation is complete, add a strong base such as sodium hydride (NaH) to deprotonate the remaining secondary alcohol and induce intramolecular cyclization to the dioxane product.
-
-
Purification: Purify the final dioxane derivative by column chromatography.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles. For dioxane synthesis, this typically involves the reaction of an electron-rich diene with a carbonyl compound (aldehyde or ketone) as the dienophile. The resulting dihydropyran ring can then be further elaborated to a dioxane derivative. This method is particularly useful for creating highly functionalized and stereochemically complex products.
Advantages:
-
Excellent control over regioselectivity and stereoselectivity.[15]
-
Forms C-C and C-O bonds simultaneously in a single step.
-
Provides access to complex structures that are difficult to synthesize by other means.[16]
Disadvantages:
-
Often requires specialized, activated dienes (e.g., Danishefsky's diene) which may need to be prepared separately.[17]
-
The reaction can be sensitive to steric hindrance and the electronic nature of the reactants.
-
Lewis acid catalysts are often required, which can be moisture-sensitive.[15]
Comparative Data: Hetero-Diels-Alder Reactions
| Diene | Dienophile | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |
| Danishefsky's Diene | Benzaldehyde | BF₃·OEt₂ | -78 | 91 | [17] |
| Rawal's Diene | Isovaleraldehyde | Thermal (Toluene) | RT | 85 | [17] |
| 2,3-Dimethylene-1,4-dioxane (in situ) | N-Phenylmaleimide | AlCl₃ | 200 | 51 | [18] |
Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol describes a general procedure for the reaction of Danishefsky's diene with an aldehyde.[17]
-
Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve Danishefsky's diene (1.0 eq.) in anhydrous diethyl ether (or CH₂Cl₂).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reactant Addition: Add the aldehyde (e.g., benzaldehyde, 1.1 eq.) to the cooled solution.
-
Catalyst Addition: Add the Lewis acid catalyst, boron trifluoride etherate (BF₃·OEt₂, 1.0 eq.), dropwise to the reaction mixture while maintaining the temperature at -78°C.
-
Reaction: Stir the mixture at -78°C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting dihydropyranone product by flash column chromatography. This intermediate can be further processed to yield dioxane derivatives.
References
- 1. US4760154A - Synthesis of dioxane - Google Patents [patents.google.com]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 4. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 5. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. api.pageplace.de [api.pageplace.de]
- 17. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 18. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Nitroaromatic Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroaromatic compounds to their corresponding anilines is a cornerstone of chemical synthesis, pivotal in the production of pharmaceuticals, dyes, and agrochemicals. The efficiency of this transformation hinges on the catalyst employed. This guide provides an objective comparison of prominent catalyst classes for nitroaromatic reduction, supported by experimental data to aid in catalyst selection for research and development.
Performance Comparison of Catalysts
The selection of a catalyst for nitroaromatic reduction is a trade-off between activity, selectivity, cost, and stability. Noble metal catalysts are highly active but expensive. Non-noble metal catalysts offer a cost-effective alternative, though sometimes with lower activity. Single-atom catalysts have emerged as a promising class, offering high efficiency and unique selectivity. The following table summarizes the performance of various catalysts in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP), a widely used model reaction.
| Catalyst Type | Catalyst Example | Support | Reductant | Reaction Time | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) |
| Noble Metal | Platinum (Pt) | Co-Al LDH | NaBH₄ | < 5 min | > 99 | ~100 | High |
| Palladium (Pd) | Carbon | H₂ | Variable | High | High | Variable | |
| Gold (Au) | Fe₃O₄ | NaBH₄ | < 10 min | > 99 | ~100 | High | |
| Silver (Ag) | α-Ti(HPO₄)₂·H₂O | NaBH₄ | < 10 min | ~100 | ~100 | High | |
| Non-Noble Metal | Iron (Fe) | - | Acidic conditions | Variable | Good | Good | Moderate |
| Cobalt (Co) | Carbon Spheres | H₂ | Variable | High | High | Moderate | |
| Nickel (Ni) | - | H₂ | Variable | High | High | Moderate | |
| Copper (Cu) | Carbon | NaBH₄ | 8 min | 100 | High | High | |
| Single-Atom | Ruthenium (Ru) | FeOₓ | H₂ | Variable | High | High | Very High |
| Platinum (Pt) | Graphene | H₂ | Variable | High | High | Very High |
Reaction Mechanism and Experimental Workflow
The catalytic reduction of nitroaromatics, such as the conversion of 4-nitrophenol to 4-aminophenol, generally proceeds through a series of electron and proton transfer steps facilitated by the catalyst surface. The widely accepted Haber mechanism suggests two potential pathways: a direct route involving the formation of nitroso and hydroxylamine intermediates, and an indirect condensation route.[1]
Below is a generalized workflow for evaluating catalyst performance in the reduction of 4-nitrophenol.
In-Depth Catalyst Comparison
Noble Metal Catalysts: The Gold Standard
Noble metal nanoparticles (e.g., Au, Ag, Pt, Pd) are renowned for their exceptional catalytic activity in the reduction of nitroaromatics, often achieving high conversion rates in short reaction times.[2][3] Platinum nanoparticles supported on Co-Al LDH, for instance, can achieve complete conversion of 4-nitrophenol in under five minutes.[4] Similarly, gold nanoparticles supported on magnetic Fe₃O₄ have demonstrated high efficiency and the added benefit of easy magnetic recovery.[5] The primary drawback of noble metal catalysts is their high cost and relative scarcity, which can be prohibitive for large-scale industrial applications.[6]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
First-row transition metals such as iron, cobalt, nickel, and copper have garnered significant attention as cost-effective and abundant alternatives to noble metals.[7][8] These catalysts can exhibit excellent activity and selectivity, sometimes comparable to their noble counterparts. For example, a copper-on-carbon catalyst achieved 100% conversion of nitrobenzene in just 8 minutes using NaBH₄ as the reducing agent.[9] Traditional methods often employed iron powder, but this can generate significant iron sludge waste.[1][10] Modern non-noble metal catalysts are often engineered as nanoparticles on various supports to enhance their performance and stability.[6] The oxophilic nature of non-noble metals can facilitate the rupture of N-O bonds, offering a different reaction pathway compared to noble metals.[11]
Single-Atom Catalysts: The Frontier of Catalysis
Experimental Protocols
General Procedure for Catalytic Reduction of 4-Nitrophenol
The following is a representative experimental protocol for the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using a heterogeneous catalyst and sodium borohydride (NaBH₄) as the reducing agent.
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Catalyst (e.g., supported metal nanoparticles)
-
Deionized water
-
Spectrophotometer cuvette
Procedure:
-
An aqueous solution of 4-NP is prepared (e.g., 0.1 mM).
-
A specific volume of the 4-NP solution is added to a cuvette.
-
A small amount of the catalyst is dispersed in the solution.
-
The reaction progress is monitored by recording the UV-Vis absorption spectra at regular time intervals. The characteristic peak of the 4-nitrophenolate ion at around 400 nm will decrease, while the peak for 4-aminophenol appears at approximately 300 nm.[2]
-
The reaction is considered complete when the yellow color of the 4-nitrophenolate ion disappears.
Data Analysis: The apparent rate constant (k) can be determined by plotting ln(Cₜ/C₀) versus time, where C₀ is the initial concentration of 4-NP and Cₜ is the concentration at time t.
Catalyst Synthesis Example: Gold Nanoparticles on Fe₃O₄
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethylene glycol
-
Polyethyleneimine (PEI)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
Procedure:
-
Synthesis of Fe₃O₄ hollow microspheres: A solvothermal method is employed where FeCl₃·6H₂O is dissolved in ethylene glycol and heated.[5]
-
Surface functionalization: The Fe₃O₄ microspheres are functionalized with PEI.
-
Deposition of Au nanoparticles: Gold nanoparticles are synthesized by reducing HAuCl₄ with sodium citrate and then deposited onto the surface of the functionalized Fe₃O₄ microspheres.[5]
Conclusion
The choice of catalyst for nitroaromatic reduction is highly dependent on the specific application, considering factors such as cost, desired reaction speed, and selectivity. Noble metals offer high performance but at a significant cost. Non-noble metals provide a more economical option with improving catalytic efficiencies. Single-atom catalysts are at the cutting edge, promising high atom utilization and tunable properties, though further research is needed for widespread industrial adoption. The provided data and protocols serve as a guide for researchers to make informed decisions in their catalyst selection and experimental design.
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. eng.uwo.ca [eng.uwo.ca]
- 14. researchgate.net [researchgate.net]
- 15. drpress.org [drpress.org]
- 16. longdom.org [longdom.org]
Comparative Analysis of the Biological Activity of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane and Related Compounds
A detailed examination of the biological profile of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane in comparison to structurally similar compounds reveals key insights into its potential as a bioactive agent. This guide synthesizes available data on its antimicrobial and cytotoxic activities, offering a comparative perspective for researchers and drug development professionals.
While specific quantitative biological data for this compound is limited in publicly accessible literature, a comparative analysis with structurally related 1,3-dioxane, 1,3-dioxolane, and nitroaromatic compounds provides a predictive framework for its potential activities and mechanisms of action. This guide aims to present a clear, data-driven comparison based on available information for analogous compounds.
Antimicrobial Activity: A Comparative Overview
Derivatives of 1,3-dioxane and 1,3-dioxolane have demonstrated a range of antimicrobial activities. The biological action of these compounds is influenced by the nature and position of substituents on the aromatic ring. For instance, various substituted 1,3-dioxolanes have been shown to inhibit the growth of E. coli and Staphylococcus species on nutrient agar.[1] Microdilution broth assays have revealed Minimum Inhibitory Concentration (MIC) values for different chiral and racemic 1,3-dioxolanes ranging from 156 to 1250 µg/mL against a panel of bacteria including S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as the fungus C. albicans.[1]
The presence of a nitro group on the phenyl ring is a critical determinant of biological activity. Nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial effects.[2] This activity is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species that can damage cellular macromolecules, including DNA.[2]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Dioxolane Derivatives
| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Enterococcus faecalis | Pseudomonas aeruginosa | Candida albicans | Reference |
| Salicylaldehyde-derived 1,3-dioxolanes (general range) | 625-1250 | 625-1250 | 625 | 625-1250 | Significant activity | [4][5] |
| Chiral dioxolane derivative 4 | 312.5 | 625 | 625 | >1250 | - | [4] |
| Racemic dioxolane derivative 6 | 625 | 625 | - | 1250 | - | [4] |
| Racemic dioxolane derivative 8 | 1250 | 625 | - | 1250 | - | [4] |
Note: The data in this table is for 2-(2-hydroxyphenyl)-1,3-dioxolane derivatives, not the target compound, but serves as a reference for the antimicrobial potential of the dioxolane scaffold.
Cytotoxicity Profile
The cytotoxic potential of this compound can be inferred from studies on related nitroaromatic and dioxane compounds. Nitroaromatic compounds can undergo metabolic activation by cellular reductases to form highly reactive intermediates that can induce oxidative stress and genotoxicity.[1][6] This mechanism is a key contributor to their cytotoxic effects.
For example, studies on the cytotoxicity of various heterocyclic compounds containing a nitrophenyl group have demonstrated significant activity against different cancer cell lines. While direct IC50 values for the target compound are unavailable, related structures provide a basis for comparison.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Structurally Unrelated Nitroaromatic Compounds Against Various Cancer Cell Lines
| Compound/Derivative | HL60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Thiazole derivative 4 | 8.09 | 3.26 | 9.34 | - | [7] |
| Benzodioxole derivative 5 | - | - | 10.67 | - | [8] |
| Pyridine derivative 2 | - | - | 24.0 | - | [8] |
| Pyridine derivative 3 | - | - | 28.0 | - | [8] |
Note: The data in this table is for structurally distinct nitroaromatic compounds and is intended to provide a general context for the potential cytotoxicity of such molecules.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
1. Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium or fungus grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4][12]
-
Test Compound: A stock solution of this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[4][12]
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.[9]
2. Procedure:
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared directly in the microtiter plate.[11] Typically, 100 µL of sterile broth is added to all wells. Then, 100 µL of the test compound stock solution (at 2x the highest desired final concentration) is added to the first well of a row. After mixing, 100 µL is transferred to the second well, and this process is repeated down the row to create a concentration gradient. 100 µL from the last dilution well is typically discarded.[11]
-
Inoculum Preparation: The overnight microbial culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[13] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Inoculation: 5 µL of the standardized inoculum is added to each well (except for the sterility control wells), resulting in a final volume of 105 µL per well.[11]
-
Controls: Positive control wells (broth and inoculum, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[9][14]
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[9]
MTT Assay for Cytotoxicity (IC50) Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Preparation of Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
MTT Reagent: A solution of MTT (e.g., 5 mg/mL in PBS) is prepared and filtered.
-
Solubilization Solution: A solution to dissolve the formazan crystals (e.g., acidified isopropanol or DMSO).
-
96-Well Plates: Sterile, flat-bottomed plates.
2. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT reagent are added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound is likely mediated through signaling pathways commonly associated with nitroaromatic compounds.
Redox Cycling and Oxidative Stress
A primary mechanism of action for many nitroaromatic compounds involves their enzymatic reduction to form nitroso and hydroxylamine intermediates.[6] This process can be a one- or two-electron reduction catalyzed by various flavoenzymes.[6] The single-electron reduction can lead to the formation of a nitro anion radical, which, in the presence of oxygen, can generate superoxide radicals, leading to oxidative stress.[1] This cascade of reactive oxygen species can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of a novel compound like this compound involves a series of in vitro assays to determine its antimicrobial and cytotoxic potential.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane Isomers: A Guide Based on Analogous Compounds
This guide provides a comprehensive comparison of the expected spectroscopic characteristics of cis and trans isomers of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. The information is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds.
Predicted Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as key fragments in mass spectrometry. These predictions are based on data from analogous compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity |
| Aromatic-H (ortho to NO₂) | ~8.35 | ~8.35 | s |
| Aromatic-H (para to NO₂) | ~8.20 | ~8.20 | d |
| Aromatic-H (ortho to CH₃) | ~7.55 | ~7.55 | d |
| Acetal-H (O-CH-O) | ~5.80 | ~5.90 | s |
| Dioxane-H (axial, C4/C6) | ~3.80 | ~4.10 | m |
| Dioxane-H (equatorial, C4/C6) | ~4.20 | ~3.90 | m |
| Dioxane-H (axial, C5) | ~1.50 | ~1.80 | m |
| Dioxane-H (equatorial, C5) | ~1.90 | ~1.60 | m |
| Methyl-H (Ar-CH₃) | ~2.60 | ~2.60 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C-NO₂) | ~148.0 |
| Aromatic C (C-CH₃) | ~139.0 |
| Aromatic C (quaternary) | ~135.0 |
| Aromatic CH | ~129.0, ~123.0, ~122.0 |
| Acetal C (O-CH-O) | ~101.0 |
| Dioxane C (C4/C6) | ~67.0 |
| Dioxane C (C5) | ~26.0 |
| Methyl C (Ar-CH₃) | ~21.0 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1530 | Strong |
| Symmetric NO₂ Stretch | 1350 | Strong |
| Aromatic C=C Stretch | 1600-1475 | Medium |
| C-O-C Stretch | 1200-1050 | Strong |
Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)
| m/z | Predicted Fragment |
| 237 | [M]⁺ (Molecular Ion) |
| 222 | [M - CH₃]⁺ |
| 191 | [M - NO₂]⁺ |
| 150 | [C₈H₆NO₂]⁺ |
| 134 | [C₈H₈O]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a spectral width of 16 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1.0 s.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra at 298 K.
-
Use a spectral width of 240 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 2.0 s.
-
Accumulate 512-1024 scans.
-
Utilize proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CHCl₃) between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2]
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Report the absorption frequencies in wavenumbers (cm⁻¹).
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for separation of isomers if in a mixture.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
GC-MS Conditions (for isomer separation):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the synthesized isomers.
Caption: Workflow for the synthesis, isolation, and spectroscopic comparison of isomers.
References
Cross-Validation of Analytical Results for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane: A Comparative Guide
This guide provides a comparative analysis of the expected analytical results for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane against established data for structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this document serves as a reference for researchers, scientists, and drug development professionals to cross-validate their own analytical findings. The information herein is compiled from analytical studies on nitrophenyl derivatives, dioxanes, and similar heterocyclic compounds.
Data Presentation: Comparative Analytical Data
The following tables summarize typical analytical data for compounds structurally analogous to this compound. This data can be used as a benchmark for validating experimental results.
Table 1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Data for Nitrophenyl Compounds
| Compound | Analytical Method | Retention Time (min) / Conditions | Detection Method | Reference |
| 4-Nitrophenol | HPLC | < 3.5 | UV | [1] |
| 2-Nitrophenol | HPLC | < 3.5 | UV | [1] |
| 3-Methyl-4-nitrophenol | HPLC | Not specified | Electrochemical | [2] |
| 2,4-Dinitrophenol | GC-MS | Not specified | MS | [3] |
| Phenol | HPLC | < 3.5 | UV | [1] |
Table 2: Spectroscopic Data for Nitrophenyl and Dioxane/Dioxolane Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | Reference |
| 2-(3-Nitrophenyl)-1,3-dioxolane | 4.05-4.18 (m, 4H), 5.90 (s, 1H), 7.54-8.37 (m, 4H) | Not specified | Not specified | [4] |
| 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole | 2.62 (s, 3H), 3.86 (s, 3H), 7.00-8.58 (m, 6H) | 20.5, 55.8, 104.0, 116.2, 123.0, 124.0, 130.8, 132.9, 133.4, 135.4, 136.4, 148.4, 149.5, 158.1, 162.3 | 301 (M++H) | [5] |
| 4-Methyl-3-nitroacetophenone | 2.57 (s, 3H), 2.62 (s, 3H), 7.66 (d, 1H), 8.15 (d, 1H), 8.42 (s, 1H) | Not specified | Not specified | [6] |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Not specified | Not specified | 195.17 (Molecular Weight) | [7] |
| Methyl 3-nitrobenzoate | 3.91 (s, 3H), 7.19-7.83 (m, 4H) | 52.2, 116.5, 119.61, 120.0, 125.2, 129.8, 130.0, 132.1, 132.3, 160.0, 164.9, 165.7 | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a suitable technique for the separation of nitrophenols, although derivatization may be necessary to improve sensitivity by preventing interactions with the column or injection port.[3]
-
Sample Preparation: For complex matrices, a solid-phase extraction (SPE) using polymeric cartridges can be employed for sample clean-up and preconcentration.[1] Derivatization, if required, can be performed to enhance volatility and reduce peak tailing.[3]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or Hydrogen.[3]
-
Injection: Splitless or split injection depending on the sample concentration.
-
Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase liquid chromatography (RPLC) is often more suitable for the direct determination of polar analytes like nitrophenols as it typically does not require derivatization.[2]
-
Chromatographic Conditions:
-
Column: C18 column.[9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier like acetonitrile or methanol.[1][9]
-
Flow Rate: 0.5-1.5 mL/min.[2]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance, or electrochemical detection for enhanced sensitivity with certain compounds.[1][2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the target compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum to determine the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methyl group protons, and the dioxane ring protons.
-
¹³C NMR: Acquire the spectrum to identify the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.
Mandatory Visualization
The following diagrams illustrate a proposed analytical workflow and a potential synthetic pathway for this compound.
Caption: Analytical workflow for the characterization of this compound.
Caption: Proposed synthetic pathway for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Framework for an Inter-laboratory Comparison of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane Analysis
A Proposed Guide for Researchers, Scientists, and Drug Development Professionals
Currently, publicly available data from inter-laboratory comparisons specifically for the analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is limited. This guide, therefore, presents a proposed framework and standardized methodology to facilitate such a study. The objective is to provide a robust protocol that can be adopted by multiple laboratories to ensure data comparability and to assess the reproducibility of the analytical methods for this compound.
Data Presentation
Participating laboratories in a comparative study would be required to report their findings in a standardized format to allow for a direct and objective assessment of method performance across different sites. The following table outlines the key quantitative data points to be collected.
Table 1: Inter-laboratory Comparison Data for the Analysis of this compound
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Mean | Std. Dev. | RSD (%) |
| Sample ID | Reported Concentration (µg/mL) | Reported Concentration (µg/mL) | Reported Concentration (µg/mL) | Reported Concentration (µg/mL) | |||
| Control Sample 1 | |||||||
| Control Sample 2 | |||||||
| Spiked Sample 1 | |||||||
| Spiked Sample 2 | |||||||
| Method Validation | |||||||
| Linearity (R²) | |||||||
| Limit of Detection (LOD) (µg/mL) | |||||||
| Limit of Quantification (LOQ) (µg/mL) | |||||||
| Accuracy (% Recovery) | |||||||
| Precision (Intra-day %RSD) | |||||||
| Precision (Inter-day %RSD) |
Experimental Protocols
To ensure consistency and minimize variability between laboratories, a detailed and standardized experimental protocol is essential. The following proposed methodology is based on established analytical techniques for similar nitrophenyl and dioxane compounds.
Sample Preparation
A critical step in the analysis is the consistent preparation of samples. All participating laboratories should adhere to the following procedure:
-
Reference Standard Preparation: A certified reference standard of this compound should be used to prepare a stock solution in a suitable solvent such as methanol or acetonitrile. A series of calibration standards should be prepared by serial dilution of the stock solution.
-
Sample Extraction: For solid samples, a standardized extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like ethyl acetate, should be employed. The specific sorbent for SPE or the solvent system for LLE must be consistent across all labs.
-
Internal Standard: To account for variations in extraction efficiency and instrument response, an appropriate internal standard (e.g., a deuterated analog of the analyte) should be added to all samples and calibration standards at a fixed concentration.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a highly sensitive and selective method suitable for the analysis of semi-volatile organic compounds like this compound.
-
Instrumentation: An Agilent 7890 GC system (or equivalent) coupled with a 5977A Mass Selective Detector (or equivalent) is recommended.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Diagnostic ions for this compound and the internal standard should be determined and used for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: A method blank (a sample without the analyte) should be analyzed with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): A sample with a known concentration of the analyte should be analyzed with each batch to assess the accuracy of the method.
-
Matrix Spike: A known amount of the analyte should be added to a real sample (matrix spike) to evaluate the effect of the sample matrix on the analytical results.
Mandatory Visualization
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and a conceptual signaling pathway that might be investigated in relation to the biological effects of this compound.
A Comparative Guide to the Environmental Impact of Nitrophenyl Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes for nitrophenyl compounds, with a focus on their environmental impact. Nitrophenyl compounds are crucial intermediates in the manufacturing of pharmaceuticals, dyes, pesticides, and explosives.[1][2] However, their synthesis often involves hazardous reagents and produces toxic byproducts, making them priority pollutants according to the U.S. Environmental Protection Agency.[1][2][3] This document aims to objectively compare traditional and modern "green" synthesis methodologies, supported by experimental data, to guide researchers in selecting more sustainable chemical pathways.
Data Presentation: A Comparative Overview
The environmental performance of a synthesis is determined by multiple factors, including the choice of reagents, solvents, catalysts, and reaction conditions. Below is a summary of quantitative data comparing various methods for the synthesis of nitrophenols and the subsequent, industrially significant, reduction of 4-nitrophenol to 4-aminophenol.
Table 1: Comparative Analysis of Nitrophenol Synthesis Methods
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Environmental Considerations |
| Traditional Nitration | Phenol, Conc. Nitric Acid, Conc. Sulfuric Acid | None (Sulfuric acid acts as catalyst and dehydrating agent) | Excess Acid | Variable, often low to control reaction | Variable | Moderate to High | Generates large volumes of highly corrosive and toxic spent acid waste; Risk of over-nitration to di- and tri-nitrophenols.[4] |
| Optimized Direct Nitration | 98% Phenol, 32.5% Nitric Acid | None | None | 20 (±2) | 1 hour | 91 | Eliminates the need for catalysts and organic solvents, reducing waste; Lower temperature reduces energy consumption.[4] |
| Microwave-Assisted Green Synthesis | Phenol, Copper(II) Nitrate, Acetic Acid | Copper(II) Nitrate | Acetic Acid | N/A (Microwave) | 1 minute | High | Avoids corrosive mixed acids; Extremely rapid reaction time significantly reduces energy use.[5] |
| Solid Acid Catalysis | Phenol, Nitrating Agent | Zeolites, Silica-supported Sulfuric Acid, etc. | Variable | Variable | Variable | Variable | Catalysts can be separated and potentially reused, minimizing waste; Can improve regioselectivity.[4] |
Table 2: Comparative Analysis of 4-Nitrophenol (4-NP) Reduction to 4-Aminophenol (4-AP)
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Key Environmental Considerations |
| Catalytic Hydrogenation | Hydrogen (H₂) | Supported Palladium or other noble metals | Various | Variable | High | H₂ is a clean reagent, producing only water; High efficiency and cost-effective.[6] |
| Green Nanoparticle Catalysis | Sodium Borohydride (NaBH₄) | Green-synthesized Gold (Au) or Silver (Ag) Nanoparticles | Water | Room Temp | ~100 | Uses biocompatible and eco-friendly synthesized catalysts; Reaction proceeds in water under mild conditions.[7][8] |
| MOF-Derived Catalysis | Sodium Borohydride (NaBH₄) | Cu@C (Copper nanoparticles embedded in Carbon) | Water | Room Temp | 100 | Highly efficient non-noble metal catalyst; Can be reused multiple times without significant loss of activity.[9] |
| Electrochemical Reduction | Electric Current | Gold or Silver working electrodes | Water (acidified) | 25 | High | Avoids chemical reducing agents; Byproducts are minimal; Can be optimized by tuning pH and applied potential.[2][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and assessment. Below are protocols for key "green" experiments discussed in this guide.
Protocol 1: Optimized Direct Nitration of Phenol without Catalyst
This protocol is based on the environmentally friendly synthesis described by Gul et al.[4]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, place 5g of 98% pure phenol.
-
Reaction Initiation: Cool the flask in an ice bath to maintain a temperature of 20°C (±2°C). Slowly add a 32.5% solution of nitric acid to the phenol while stirring continuously.
-
Reaction Conditions: Maintain the reaction mixture at 20°C and continue vigorous stirring for 1 hour. The reaction is exothermic and requires careful temperature control to ensure optimal yield and selectivity.
-
Workup: After 1 hour, quench the reaction by pouring the mixture into 100 mL of ice-cold water. The nitrophenol products will precipitate out of the solution.
-
Purification and Analysis: Collect the solid product by vacuum filtration and wash with cold water. The isomers (ortho-nitrophenol and para-nitrophenol) can be separated using techniques like steam distillation or column chromatography.
-
Characterization: Analyze the final product yield and purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). An expected yield of approximately 91% can be achieved under these optimized conditions.[4]
Protocol 2: Green Catalytic Reduction of 4-Nitrophenol using Bio-Synthesized Nanoparticles
This protocol is a generalized methodology based on the principles of green nanoparticle catalysis.[7][8][11]
-
Catalyst Synthesis: Synthesize gold or silver nanoparticles using a green method. For example, mix an aqueous plant extract (e.g., from Lilium longiflorum stem) with a solution of a metal salt (e.g., HAuCl₄) at room temperature.[8] The phytochemicals in the extract act as both reducing and capping agents, avoiding the need for toxic chemicals.[7]
-
Reaction Setup: In a quartz cuvette, add 2 mL of an aqueous solution of 4-nitrophenol. Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄), a reducing agent. The solution will turn to a yellow-colored 4-nitrophenolate ion solution.
-
Catalysis: Introduce a small amount of the green-synthesized nanoparticle solution into the cuvette.
-
Monitoring: Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. The progress of the reduction is observed by the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the appearance of a new peak for 4-aminophenol (around 300 nm).[7]
-
Completion: The reaction is typically complete within minutes at room temperature, indicated by the disappearance of the yellow color. The catalyst can often be recovered and reused for subsequent reactions.
Visualizations: Workflows and Impact Relationships
Diagrams created using Graphviz are provided below to illustrate comparative workflows and the logical connections between synthesis choices and their environmental consequences.
Caption: Comparative workflow of traditional vs. optimized nitrophenol synthesis.
Caption: Logical relationship between synthesis choices and environmental impact.
Caption: General mechanism for nanoparticle-catalyzed reduction of 4-nitrophenol.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Environmentally-Friendly Reduction of 4-Nitrophenol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. paspk.org [paspk.org]
- 5. scribd.com [scribd.com]
- 6. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 7. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) of Nitrophenyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of nitrophenyl derivatives, focusing on their therapeutic potential as enzyme inhibitors and their toxicological profiles. Experimental data from various studies are presented to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Biological Activities
Nitrophenyl derivatives have been investigated for a range of biological activities. This section compares their potency as aldose reductase inhibitors, a key target in diabetic complications, and their mutagenic potential, a critical aspect of toxicological assessment.
Aldose reductase Inhibition
Aldose reductase is a critical enzyme in the polyol pathway, which becomes overactive during hyperglycemia, contributing to diabetic complications. The inhibitory activity of nitrophenyl derivatives against this enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. For QSAR studies, IC50 values are often converted to a logarithmic scale (pIC50).
Table 1: QSAR Data for Nitrophenyl Derivatives as Aldose Reductase Inhibitors [1]
| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 | Residual | Key Descriptors & Values |
| Training Set | DeltaEpsilonC, chiV3Cluster, SssCH2E-index, MomInertiaZ | ||||
| Mol 1 | 2-nitrophenyl derivative | 5.301 | 5.325 | -0.024 | [Descriptor values] |
| Mol 2 | 4-nitrophenyl derivative | 5.000 | 5.089 | -0.089 | [Descriptor values] |
| Mol 3 | 3-nitrophenyl derivative | 4.886 | 4.799 | 0.087 | [Descriptor values] |
| Mol 4 | 2,4-dinitrophenyl derivative | 5.699 | 5.613 | 0.086 | [Descriptor values] |
| Mol 8 | Substituted nitrophenyl | 5.155 | 5.176 | -0.021 | [Descriptor values] |
| Mol 9 | Substituted nitrophenyl | 5.000 | 5.053 | -0.053 | [Descriptor values] |
| Mol 10 | Substituted nitrophenyl | 4.824 | 4.861 | -0.037 | [Descriptor values] |
| Mol 11 | Substituted nitrophenyl | 4.699 | 4.722 | -0.023 | [Descriptor values] |
| Mol 12 | Substituted nitrophenyl | 4.523 | 4.512 | 0.011 | [Descriptor values] |
| Mol 14 | Substituted nitrophenyl | 5.658 | 5.613 | 0.045 | [Descriptor values] |
| Mol 15 | Substituted nitrophenyl | 5.000 | 5.089 | -0.089 | [Descriptor values] |
| Test Set | |||||
| Mol 5 | Substituted nitrophenyl | 4.456 | 4.680 | -0.224 | [Descriptor values] |
| Mol 6 | Substituted nitrophenyl | 4.745 | 4.828 | -0.083 | [Descriptor values] |
| Mol 7 | Substituted nitrophenyl | 4.658 | 4.861 | -0.203 | [Descriptor values] |
| Mol 13 | Substituted nitrophenyl | 5.458 | 5.443 | 0.015 | [Descriptor values] |
| Mol 20 | Substituted nitrophenyl | 8.050 | 8.173 | -0.123 | [Descriptor values] |
Note: Specific descriptor values were not available in the provided search results and are indicated as "[Descriptor values]". The table structure is based on the data presented in the cited source.
Mutagenicity
The Ames test, which utilizes Salmonella typhimurium strains (e.g., TA98 and TA100), is a widely used method to assess the mutagenic potential of chemical compounds. A positive result in this assay indicates that a compound can cause mutations in the DNA of the test organism. QSAR models for mutagenicity often correlate structural features with the ability of a compound to induce reverse mutations in these bacterial strains.
Table 2: Comparative Mutagenicity of Nitroaromatic Compounds [2]
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Activity |
| Nitrobenzene | TA98, TA100 | - / + | Negative |
| 1,2-Dinitrobenzene | TA98, TA100 | - / + | Negative |
| 1,3-Dinitrobenzene | TA98 | - | Positive |
| 1,4-Dinitrobenzene | TA98 | - | Positive |
| Aniline | TA98, TA100 | - / + | Negative |
| 2-Nitroaniline | TA98, TA100 | - / + | Negative |
| 3-Nitroaniline | TA98 | - | Positive |
| 4-Nitroaniline | TA98 | + | Positive |
| 1,2-Diaminobenzene | TA98 | + | Positive |
| 1,3-Diaminobenzene | TA98 | + | Positive |
| 1,4-Diaminobenzene | TA98 | + | Positive |
Experimental Protocols
This section details the methodologies for key experiments cited in the QSAR analysis of nitrophenyl derivatives.
QSAR Model Development
A typical workflow for developing a QSAR model involves several key steps, from data preparation to model validation.
1. Data Set Preparation:
-
A dataset of nitrophenyl derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.
-
The biological activity data is converted to a logarithmic scale (e.g., pIC50) to ensure a more linear relationship with the descriptors.
-
The dataset is divided into a training set for model development and a test set for external validation.
2. Molecular Descriptor Calculation:
-
2D and 3D structures of the molecules are generated using chemical drawing software.
-
A variety of molecular descriptors, such as constitutional, topological, electronic, and quantum-chemical descriptors, are calculated for each molecule.
3. Statistical Analysis and Model Building:
-
Multiple Linear Regression (MLR) is a common method used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
-
The best model is selected based on statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and F-test value.
4. Model Validation:
-
Internal Validation: The predictive power of the model is assessed using methods like leave-one-out cross-validation on the training set.
-
External Validation: The validated model is used to predict the biological activity of the compounds in the test set. The predictive ability is evaluated by the correlation between the predicted and experimental activities.
Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the aldose reductase enzyme.
1. Enzyme and Substrate Preparation:
-
Aldose reductase enzyme is isolated and purified from a source such as rat lenses.
-
A solution of the substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.2).
2. Inhibition Assay:
-
The test compound (nitrophenyl derivative) is dissolved in a suitable solvent and added to the reaction mixture containing the enzyme, substrate, and cofactor.
-
The reaction is initiated, and the activity of the enzyme is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
-
IC50 values are determined by testing a range of inhibitor concentrations.
Ames Mutagenicity Test
This bacterial reverse mutation assay is used to assess the mutagenic potential of a substance.[3][4][5]
1. Bacterial Strains:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the histidine operon and cannot grow in a histidine-deficient medium.
2. Metabolic Activation:
-
The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.
3. Assay Procedure:
-
The bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) are combined in a test tube with molten top agar.
-
The mixture is poured onto a minimal glucose agar plate (histidine-deficient).
-
The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis:
-
The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
The following diagrams illustrate a key signaling pathway involving aldose reductase and a typical workflow for a QSAR study.
Caption: Aldose Reductase Signaling Pathway in Hyperglycemia.
Caption: General Workflow for a QSAR Study.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane was found. The following guidance is based on safety information for structurally similar compounds, including nitrophenol and dioxane derivatives. Researchers should handle this compound with caution and assume it may have hazards similar to its analogs.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound, based on analogous compounds, is provided below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash hazards. |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[1] Fire/flame resistant and impervious clothing should be worn.[1] Lab coats are mandatory. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][3][4][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
Operational Plan
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust or vapors.[2][5]
-
Use in a well-ventilated area or a chemical fume hood.[2][3][4][5]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]
-
Ground and bond container and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Do not eat, drink, or smoke in the handling area.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[1][6] Remove contaminated clothing.[1][6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
Disposal Plan
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Collect and arrange disposal in suitable and closed containers.[1]
-
Do not allow the chemical to enter drains or water sources.
-
Waste material should be disposed of as hazardous waste. Incineration is a primary method for dioxane derivatives.[7]
Experimental Workflow
The following diagram outlines the general workflow for safely handling this compound.
Caption: General workflow for handling nitrophenyl and dioxane compounds.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-(4-nitrophenyl)-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
